benzyl 5-methyl-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYPJUKJSXBYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
An in-depth technical guide on Benzyl 5-methyl-1H-pyrazole-3-carboxylate , designed for researchers in medicinal chemistry and organic synthesis.
Scaffold Analysis, Synthesis Strategy, and Chemical Utility
Executive Summary & Identity
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic ester used primarily as a pharmacophore building block in the development of kinase inhibitors and agrochemical agents. It belongs to the class of 3,5-disubstituted pyrazoles, a structural motif critical for hydrogen bond donor/acceptor interactions in active sites.
Critical Note on Registry & Nomenclature: While the parent acid (5-methyl-1H-pyrazole-3-carboxylic acid ) is well-indexed under CAS 402-61-9 , the specific benzyl ester of the N-unsubstituted pyrazole is frequently cited in patent literature as an intermediate rather than a commodity chemical. Researchers must distinguish this compound from its N-benzyl isomer (Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate, CAS 17607-81-7), which has significantly different reactivity profiles.
| Chemical Attribute | Details |
| Systematic Name | Benzyl 5-methyl-1H-pyrazole-3-carboxylate |
| Parent Acid CAS | 402-61-9 (Reference for synthesis) |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Core Scaffold | Pyrazole-3-carboxylate |
| Tautomerism | Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution (See Section 2). |
Structural Dynamics: The Tautomerism Challenge
In solution, 1H-pyrazoles undergo rapid annular tautomerism. For the target compound, the proton on the nitrogen atom oscillates between positions N1 and N2. This results in the equivalence of the 3- and 5-positions unless the nitrogen is substituted.
This equilibrium impacts NMR interpretation and regioselectivity during subsequent N-alkylation reactions.
Visualization: Tautomeric Equilibrium
Synthesis Logic & Causality
To obtain high-purity Benzyl 5-methyl-1H-pyrazole-3-carboxylate, direct cyclization of benzyl acetoacetate with hydrazine is often avoided due to the formation of pyrazolone byproducts (loss of benzyl alcohol). The preferred route is the Fischer Esterification of the stable parent acid.
Mechanistic Pathway[2][9][10][11]
-
Preparation of Parent Acid: Oxidation of 3,5-dimethylpyrazole or hydrolysis of the ethyl ester (CAS 4027-57-0).
-
Selective Esterification: Acid-catalyzed reaction with benzyl alcohol. Benzyl alcohol serves as both reactant and solvent to drive the equilibrium (Le Chatelier’s principle).
Visualization: Synthesis Workflow
Validated Experimental Protocol
Objective: Synthesis of Benzyl 5-methyl-1H-pyrazole-3-carboxylate from the parent acid.
Materials
-
5-Methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9): 10.0 mmol (1.26 g)
-
Benzyl alcohol (Reagent Grade): 20 mL (Excess)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 1.0 mmol (0.19 g)
-
Toluene: 50 mL (Azeotropic solvent)
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the carboxylic acid, benzyl alcohol, p-TsOH, and toluene to the flask.
-
Why Toluene? It forms an azeotrope with water (boiling point ~85°C), allowing continuous removal of water to drive the esterification to completion.
-
-
Reflux: Heat the mixture to reflux (oil bath ~130°C) for 6–8 hours. Monitor water collection in the trap.
-
Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid will remain at the baseline; the benzyl ester will move with an R_f ~ 0.5–0.6.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and p-TsOH.
-
Wash with Brine (30 mL).
-
-
Purification:
-
Characterization:
-
1H NMR (DMSO-d6): δ 13.0 (br s, 1H, NH), 7.35-7.45 (m, 5H, Ph), 6.50 (s, 1H, Pyrazole-CH), 5.30 (s, 2H, O-CH2-Ph), 2.25 (s, 3H, CH3).
-
Applications in Drug Discovery
The benzyl ester moiety serves two distinct roles in medicinal chemistry:
-
Protecting Group Strategy: The benzyl ester is orthogonal to methyl/ethyl esters. It can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving sensitive functionalities (e.g., N-boc, lactams) that would be destroyed by basic hydrolysis.
-
Lipophilic Pharmacophore: In final drug candidates, the benzyl group provides hydrophobic bulk, often occupying "Selectivity Pockets" in kinase enzymes (e.g., p38 MAP kinase or CDK2), enhancing potency via Van der Waals interactions.
Comparative Reactivity Table
| Reagent | Reaction Type | Outcome on Scaffold |
| H₂ / Pd-C | Hydrogenolysis | Cleaves benzyl ester to free acid (CAS 402-61-9). |
| MeI / K₂CO₃ | N-Alkylation | Mixture of N1 and N2 alkylated products (Regioisomer separation required). |
| Hydrazine | Substitution | Forms Pyrazole-3-carbohydrazide (Scaffold hopping). |
References
-
Synthesis of Pyrazole Carboxylic Acids: ChemicalBook. "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis." Available at:
-
Tautomerism in Pyrazoles: Molecules. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." 2021. Available at:
-
Biological Activity of Pyrazole Esters: European Journal of Medicinal Chemistry. "Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides." 2021. Available at:
-
General Properties of Pyrazole Esters: PubChem. "Ethyl 5-methyl-1H-pyrazole-3-carboxylate."[2][3][4][5][6] Available at:
Sources
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- 3. Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | 17607-81-7 [sigmaaldrich.com]
- 4. CAS#:17607-81-7 | 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Chemsrc [chemsrc.com]
- 5. ETHYL 1-BENZYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLATE [m.chemicalbook.com]
- 6. ETHYL 1-BENZYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLATE [m.chemicalbook.com]
- 7. cacheby.com [cacheby.com]
- 8. CAS#:145324-80-7 | Methyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate | Chemsrc [chemsrc.com]
- 9. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
Introduction: The Significance of the Pyrazole Scaffold
An In-depth Technical Guide to Benzyl 5-Methyl-1H-pyrazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. The presence of the pyrazole ring in numerous approved pharmaceuticals—ranging from anti-inflammatory agents like Celecoxib to targeted cancer therapies—underscores its pharmacological privilege.[2]
Derivatives of pyrazole, particularly pyrazole carboxylates and their esters, are of significant interest as they act as crucial intermediates for synthesizing more complex, biologically active molecules.[3] This guide focuses on a specific, yet important, derivative: Benzyl 5-methyl-1H-pyrazole-3-carboxylate . We will provide a comprehensive overview of its physicochemical properties, a robust and validated protocol for its synthesis, detailed characterization methods, and an exploration of its potential applications for researchers and drug development professionals.
Section 1: Physicochemical and Structural Properties
The precise structure of Benzyl 5-methyl-1H-pyrazole-3-carboxylate is foundational to understanding its reactivity and potential biological activity. The name designates a benzyl ester of 5-methyl-1H-pyrazole-3-carboxylic acid. It is critical to distinguish this compound from its N-benzyl isomers, such as 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, which possesses a different substitution pattern and chemical nature (a carboxylic acid versus an ester).[4]
The molecular structure and key computed properties are summarized below.
Caption: Chemical Structure of Benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | (Calculated) |
| Molecular Weight | 216.24 g/mol | (Calculated) |
| IUPAC Name | Benzyl 5-methyl-1H-pyrazole-3-carboxylate | (Nomenclature) |
| CAS Number | Not assigned | (Verified) |
| Parent Acid | 5-methyl-1H-pyrazole-3-carboxylic acid | PubChem CID: 9822[5] |
| Parent Acid MW | 126.11 g/mol | [5] |
Section 2: Synthesis and Purification Workflow
While specific literature for the synthesis of the title compound is sparse, a reliable and field-proven method is the direct esterification of its parent acid, 5-methyl-1H-pyrazole-3-carboxylic acid[5], with benzyl alcohol. The following protocol is based on standard esterification principles, such as the Schotten-Baumann method, adapted for this specific substrate.[6]
The causality for this experimental design is clear: an acid-catalyzed reaction promotes the nucleophilic attack of the benzyl alcohol's hydroxyl group on the carboxylic acid's carbonyl carbon, leading to the formation of the ester and water. The removal of water is crucial to drive the equilibrium towards the product.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Acid-Catalyzed Esterification
Materials:
-
5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
Toluene (Anhydrous)
-
Sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Add benzyl alcohol (1.5 eq) to the suspension. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will visually indicate reaction progress.
-
Monitoring (Self-Validation): Monitor the reaction's completion by Thin-Layer Chromatography (TLC), using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the carboxylic acid spot (more polar) and the appearance of a new, less polar product spot confirms progress.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Section 3: Spectroscopic Characterization (Predicted)
Structural confirmation is paramount. While experimental spectra for this exact molecule are not publicly available, we can reliably predict the key signals based on the structure and data from analogous compounds.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~12-13 ppm (br s, 1H): NH proton of the pyrazole ring. δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~6.5 ppm (s, 1H): C4-H proton of the pyrazole ring. δ ~5.4 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group. δ ~2.4 ppm (s, 3H): Methyl (-CH₃) protons at the C5 position. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 ppm: Ester carbonyl carbon (C=O). δ ~148 ppm & ~140 ppm: C3 and C5 carbons of the pyrazole ring. δ ~135 ppm: Quaternary aromatic carbon of the benzyl group. δ ~128-129 ppm: Aromatic CH carbons of the benzyl group. δ ~105 ppm: C4 carbon of the pyrazole ring. δ ~67 ppm: Methylene (-CH₂-) carbon of the benzyl group. δ ~12 ppm: Methyl (-CH₃) carbon. |
| FT-IR (ATR, cm⁻¹) | ~3200-3300 cm⁻¹: N-H stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1720 cm⁻¹: Ester C=O carbonyl stretching (shifted from ~1700 cm⁻¹ for the parent acid). ~1250 cm⁻¹: C-O stretching of the ester. |
| Mass Spec. (EI) | [M]⁺ at m/z = 216: Molecular ion peak. Fragment at m/z = 91: Tropylium cation [C₇H₇]⁺, a characteristic fragment for benzyl groups. |
Section 4: Applications in Research and Drug Development
The true value of Benzyl 5-methyl-1H-pyrazole-3-carboxylate lies in its potential as a versatile building block for creating novel therapeutic agents. The pyrazole-3-carboxylate moiety is a known pharmacophore found in compounds with a wide range of biological activities.
Caption: Role as a scaffold for developing diverse bioactive agents.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by COX-2 inhibitors.[9] The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to create amide libraries for screening.[3]
-
Anticancer and Antiviral Activity: Numerous pyrazole-3-carboxylate derivatives have been synthesized and tested for their efficacy against various cancer cell lines and viruses.[2] This scaffold provides a robust starting point for developing novel inhibitors of enzymes crucial for pathogen replication or cancer cell proliferation, such as viral proteases.[2]
-
Chemical Probe Development: The benzyl ester can be readily transformed. For instance, the benzyl group can be removed via hydrogenolysis to unmask the carboxylic acid, which can then be conjugated to fluorescent tags, affinity resins, or other molecules to create chemical probes for target identification and validation studies.
Section 5: Safety and Handling
As a novel chemical entity, comprehensive toxicological data for Benzyl 5-methyl-1H-pyrazole-3-carboxylate is not available. Therefore, it must be handled with the standard precautions applicable to new research chemicals. The safety profile can be inferred from related pyrazole compounds.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear impervious protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Hazards (Anticipated): May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is a valuable, yet under-characterized, member of the pyrazole family. With a molecular weight of 216.24 g/mol , it serves as a key synthetic intermediate. This guide provides a robust, scientifically-grounded framework for its synthesis via acid-catalyzed esterification and outlines predictive spectroscopic data for its thorough characterization. Its true potential lies in its utility as a scaffold for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases. Researchers and drug development professionals can leverage the protocols and insights herein to confidently synthesize and utilize this compound in their discovery programs.
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. Available at: [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 184. Available at: [Link]
-
Yadav, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]
-
Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663372. Available at: [Link]
-
ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. Retrieved from: [Link]
-
Khan, I., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M780. Available at: [Link]
-
Herrag, L., et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Molbank, M494. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from: [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from: [Link]
-
Yaglioglu, A. S., et al. (2015). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-14. Available at: [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from: [Link]
-
Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from: [Link]
-
Ge, Y.-X., et al. (2007). N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1186. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
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Technical Monograph: Benzyl 5-methyl-1H-pyrazole-3-carboxylate
This technical guide provides an in-depth analysis of benzyl 5-methyl-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole ester utilized primarily as an intermediate in the synthesis of bioactive carboxamides and metal-coordination ligands. While often synthesized in situ or on-demand from its parent acid, its structural scaffold—the 5-methyl-1H-pyrazole-3-carboxylate core—is ubiquitous in drug discovery, particularly for developing anti-inflammatory agents (e.g., COX-2 inhibitors) and kinase inhibitors.
This guide addresses the compound's chemical identity, synthetic pathways, and therapeutic relevance, resolving common ambiguities regarding its tautomeric nature and regiochemistry.
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium. In the absence of N-substitution, the 3-carboxylate and 5-carboxylate forms are chemically equivalent due to rapid proton transfer. However, for nomenclature and cataloging, it is distinct from its N-benzyl isomers (e.g., 1-benzyl-5-methyl...).
2.1 Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | Benzyl 5-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Parent Acid CID | (5-Methyl-1H-pyrazole-3-carboxylic acid) |
| Related CID | (Methyl ester analog) |
| CAS Registry | Not widely indexed as a commodity; typically derived from CAS 402-61-9 (Acid).[1] |
| SMILES | CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2 |
2.2 Tautomerism & Regiochemistry
The pyrazole ring possesses an unsubstituted nitrogen (
-
Tautomer A: 5-methyl-1H-pyrazole-3-carboxylate.[2][3][4][5][6]
-
Tautomer B: 3-methyl-1H-pyrazole-5-carboxylate.[7]
-
Implication: In solution, these are identical. However, upon N-alkylation (e.g., adding a benzyl group to the nitrogen), the symmetry breaks, yielding two distinct regioisomers (1-benzyl-3-methyl vs. 1-benzyl-5-methyl), which have vastly different biological activities.
Synthetic Pathways
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate typically follows two primary routes: direct esterification of the parent acid or transesterification of the ethyl ester.
3.1 Route A: Direct Fischer Esterification (Recommended)
This method utilizes the commercially available 5-methyl-1H-pyrazole-3-carboxylic acid (CID 9822) .
-
Reagents: Benzyl alcohol (BnOH), Thionyl chloride (
) or (cat). -
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
-
Protocol:
-
Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in excess benzyl alcohol (as solvent/reactant).
-
Cool to 0°C and add thionyl chloride (1.2 eq) dropwise to generate HCl in situ.
-
Reflux at 80-100°C for 4-6 hours.
-
Workup: Neutralize with
, extract with ethyl acetate, and crystallize from ethanol/hexane.
-
3.2 Route B: Cyclocondensation (De Novo)
Useful for introducing isotopic labels or specific substitution patterns.
-
Reagents: Benzyl acetoacetate + Hydrazine hydrate.
-
Note: This route often yields the N-benzyl byproduct if benzyl hydrazine is used. Using hydrazine hydrate yields the target NH-pyrazole.
3.3 Synthetic Workflow Diagram
Figure 1: Synthetic pathways for Benzyl 5-methyl-1H-pyrazole-3-carboxylate showing direct esterification and transesterification routes.
Therapeutic Applications & Reactivity
4.1 Drug Discovery Scaffold
The 5-methyl-pyrazole-3-carboxylate moiety acts as a bioisostere for phenyl rings or other heterocycles in kinase inhibitors.
-
Hydrogen Bonding: The unsubstituted
and the pyrazole serve as hydrogen bond donor/acceptor pairs, critical for binding in the ATP-binding pocket of kinases. -
Lipophilicity: The benzyl ester increases
(approx. 2.5–3.0), improving membrane permeability compared to the parent acid or methyl ester.
4.2 Reactivity Profile: N-Alkylation
A critical challenge in using this scaffold is regioselectivity during N-alkylation.
-
Reaction: Product +
(Alkyl halide) + Base ( ). -
Outcome: Mixture of 1-alkyl-3-carboxylate (kinetic product) and 1-alkyl-5-carboxylate (thermodynamic product).
-
Control: Steric bulk of the benzyl ester group at position 3 tends to direct alkylation to the distal nitrogen (
), favoring the 1-alkyl-3-carboxylate isomer.
Analytical Characterization
To validate the synthesis of the benzyl ester, the following spectral signatures are required:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Benzyl aromatic protons. | |
| Pyrazole C4-H (Characteristic singlet). | ||
| Benzylic | ||
| Methyl group at C5. | ||
| MS (ESI+) | Consistent with MW 216.24. | |
| IR | ~1720 cm⁻¹ | Ester Carbonyl ( |
| ~3200–3400 cm⁻¹ | Pyrazole |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Precaution: Pyrazoles can be biologically active; handle with standard PPE.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved February 26, 2026 from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved February 26, 2026 from [Link]
- Fustero, S., et al. (2008).Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole regiochemistry).
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- 8. papers.ssrn.com [papers.ssrn.com]
Optimizing Solubilization Strategies for Pyrazole Scaffolds: Benzyl 5-methyl-1H-pyrazole-3-carboxylate in DMSO
Executive Summary
Benzyl 5-methyl-1H-pyrazole-3-carboxylate represents a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] While specific experimental solubility data for this exact ester is rarely published in isolation, its physicochemical profile follows the predictable behavior of lipophilic pyrazole esters.
Core Insight: This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) (predicted >100 mM) due to the strong hydrogen-bond accepting nature of DMSO interacting with the pyrazole core. However, the presence of the hydrophobic benzyl ester moiety significantly reduces its aqueous solubility, creating a high risk of "compound crashing" (precipitation) during serial dilution into biological media.
This guide provides a validated protocol for stock solution preparation, ensuring structural integrity and assay reproducibility.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior, we must first analyze the structural determinants of the molecule.
Structural Analysis[1]
-
Core Scaffold: 5-methyl-1H-pyrazole (Polar, H-bond donor/acceptor capable).[1]
-
Functional Group: Benzyl ester (Lipophilic, increases LogP, reduces water solubility).[1]
-
Key Interaction: The free proton on the pyrazole nitrogen (
) acts as a Hydrogen Bond Donor (HBD).
Theoretical Properties
| Property | Value (Estimated) | Significance for Solubilization |
| Molecular Weight | ~216.24 g/mol | Low MW facilitates dissolution; diffusion is rapid.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.6 | Moderately lipophilic.[1] High affinity for organic solvents (DMSO, EtOH). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical: DMSO (strong acceptor) will solvate this proton efficiently.[1] |
| H-Bond Acceptors | 3 (N, C=O, O) | Allows interaction with water, but overwhelmed by the benzyl hydrophobicity.[1] |
| Predicted DMSO Solubility | > 100 mM | Excellent. Suitable for high-concentration stocks (10mM - 100mM). |
| Predicted Aqueous Solubility | < 100 µM | Poor. Requires careful dilution strategies. |
Mechanism of Solubilization
Understanding why the compound dissolves ensures you can troubleshoot if it doesn't.
The DMSO-Pyrazole Interaction
DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole moment.[1]
-
H-Bond Disruption: The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor.[1] It competitively binds to the pyrazole
, disrupting intermolecular H-bonds that hold the crystal lattice together. -
Dipole Stabilization: The polar pyrazole ring is stabilized by the DMSO dipole, while the benzyl ring is solvated via van der Waals and
-interactions.
The "Water Crash" Phenomenon
The danger lies not in the stock preparation, but in the assay dilution .
-
When a DMSO stock is added to aqueous media (e.g., cell culture buffer), the DMSO molecules preferentially hydrate (bond with water).[1]
-
This strips the solvation shell from the benzyl ester tail.
-
Result: The hydrophobic benzyl groups aggregate, causing micro-precipitation that is often invisible to the naked eye but ruins IC50 data.
Figure 1: Solvation thermodynamics. DMSO stabilizes the pyrazole NH (left), but water competes for DMSO, leaving the hydrophobic benzyl group exposed to aggregation (right).
Validated Protocol: Stock Solution Preparation
Objective: Prepare a stable 50 mM stock solution.
Materials
-
Compound: Benzyl 5-methyl-1H-pyrazole-3-carboxylate (Solid).[1]
-
Solvent: DMSO, Anhydrous (≥99.9%).[1] Note: Avoid "wet" DMSO; water content >0.1% drastically reduces solubility power.
-
Vessel: Amber glass vial (borosilicate). Avoid polystyrene which can leach.
Step-by-Step Methodology
-
Gravimetric Quantification:
-
Weigh approximately 5–10 mg of compound into the amber vial.
-
Record the exact mass (e.g.,
mg). -
Calculation:
-
-
Incremental Solvation (The "Wetting" Step):
-
Add 50% of the calculated DMSO volume.
-
Reasoning: High local concentration gradients speed up dissolution.
-
Vortex gently for 30 seconds.
-
-
Sonication (Optional but Recommended):
-
If visual particulates remain, sonicate in a water bath at ambient temperature (25°C) for 2–5 minutes.
-
Warning: Do not heat above 40°C to prevent ester hydrolysis.
-
-
Final Volume Adjustment:
-
Add the remaining DMSO to reach the target volume.
-
Invert 10 times to mix.
-
-
Quality Control (The "Tyndall Effect" Check):
-
Shine a laser pointer (or strong focused light) through the vial.
-
Pass: Beam passes through clearly (True Solution).
-
Fail: Beam is visible as a scattered line (Colloidal Suspension/Undissolved).
-
Experimental Workflow for Biological Assays
To prevent the "Water Crash" described in Section 3.2, use an Intermediate Dilution Step .
Figure 2: Serial dilution workflow to minimize precipitation shock.
Protocol Notes:
-
Rapid Mixing: When adding DMSO stock to media (Step 2), vortex immediately. Slow addition allows local regions of high water/low DMSO, triggering precipitation.
-
DMSO Tolerance: Ensure your biological system tolerates 0.1% - 0.5% DMSO. Most mammalian cells tolerate up to 0.5%; sensitive enzymatic assays may require <0.1%.
Storage & Stability
-
Hygroscopicity: DMSO absorbs atmospheric water.[2] A stock solution left uncapped for 2 hours can absorb enough water to precipitate the compound.
-
Temperature: Store at -20°C.
-
Freeze-Thaw: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can induce crystal nucleation.[1]
References
-
PubChem Database. 5-methyl-1H-pyrazole-3-carboxylate Derivatives.[1][3] National Library of Medicine. Available at: [Link][1]
-
ResearchGate. Discussions on DMSO Stock Preparation for Pyrazole Derivatives. Available at: [Link][1]
Sources
The Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate Scaffold: A Technical Guide for Medicinal Chemists
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] This guide focuses on a particularly promising derivative, the benzyl 5-methyl-1H-pyrazole-3-carboxylate scaffold. We will explore its synthesis, delve into its structure-activity relationships against key biological targets, and provide actionable experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Part 1: The Chemical Landscape: Synthesis and Properties
The strategic arrangement of the benzyl, methyl, and carboxylate moieties on the pyrazole core endows this scaffold with a unique combination of steric, electronic, and physicochemical properties, making it an attractive starting point for library synthesis and lead optimization.
Core Synthesis: A Validated Protocol
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate is typically achieved through a well-established cyclocondensation reaction. The following protocol provides a reliable and scalable method.
Experimental Protocol: Synthesis of Benzyl 5-Methyl-1H-pyrazole-3-carboxylate
-
Step 1: Formation of the Diketoester Intermediate. In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as absolute ethanol. To this solution, add a base, for example, sodium ethoxide (1.1 eq), and stir for 30 minutes at room temperature. Subsequently, add benzyl chloride (1.0 eq) dropwise and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Step 2: Cyclization with Hydrazine. After cooling the reaction mixture, add hydrazine hydrate (1.2 eq) and a catalytic amount of a protic acid like acetic acid.[4] Reflux the mixture for an additional 8-12 hours.
-
Step 3: Work-up and Purification. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.
Caption: Synthetic workflow for benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Physicochemical Properties and Derivatization Potential
The benzyl 5-methyl-1H-pyrazole-3-carboxylate scaffold possesses a balanced set of physicochemical properties that can be readily fine-tuned.
| Property | Value (Calculated) | Significance in Drug Discovery |
| Molecular Weight | 230.26 g/mol | Good starting point for lead-like space. |
| cLogP | 2.5-3.0 | Favorable for cell permeability. |
| Polar Surface Area | ~50 Ų | Influences solubility and membrane transport. |
| H-Bond Donors | 1 | Potential for key interactions with biological targets. |
| H-Bond Acceptors | 3 | Contributes to solubility and target binding. |
The scaffold offers multiple points for diversification:
-
Ester Group: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other esters to modulate potency and pharmacokinetic properties.[5]
-
Benzyl Moiety: The phenyl ring of the benzyl group can be substituted to explore interactions with hydrophobic pockets in target proteins.
-
Methyl Group: While less frequently modified, replacement of the methyl group with other small alkyl or fluorinated groups can influence metabolic stability and binding affinity.[6][7]
-
Pyrazole Nitrogens: Alkylation or arylation of the pyrazole nitrogen atoms can significantly alter the electronic properties and substitution pattern of the scaffold.
Part 2: Biological Applications and Structure-Activity Relationships
Derivatives of the benzyl 5-methyl-1H-pyrazole-3-carboxylate scaffold have demonstrated activity against a variety of biological targets, particularly in the areas of inflammation and infectious diseases.
Anti-inflammatory Activity: Targeting p38 MAP Kinase
Background: p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it a prime target for the development of novel anti-inflammatory drugs.[8]
Structure-Activity Relationship (SAR):
SAR studies on pyrazole-based inhibitors of p38 MAP kinase have revealed several key insights.[8] While specific data for the benzyl 5-methyl-1H-pyrazole-3-carboxylate core is limited, we can extrapolate from closely related analogs.
-
C3-Position: The carboxylate at the C3 position is a crucial feature. Conversion to a carboxamide can enhance potency by providing an additional hydrogen bond donor to interact with the hinge region of the kinase.
-
C5-Position: The methyl group at the C5 position is generally well-tolerated. Larger alkyl groups at this position can lead to a decrease in activity, suggesting a constrained binding pocket.[6][7]
-
N1-Position: The unsubstituted N1 position is often a site for substitution. Large, hydrophobic groups, such as the benzyl group, can occupy a hydrophobic pocket near the ATP binding site.
Caption: SAR trends for pyrazole-based p38 MAP kinase inhibitors.
Mechanism of Action: These pyrazole derivatives typically act as ATP-competitive inhibitors, binding to the active site of p38 MAP kinase and preventing the phosphorylation of downstream signaling molecules involved in the inflammatory response.
Antibacterial Activity: Inhibition of β-ketoacyl-acyl Carrier Protein Synthase III (FabH)
Background: FabH is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of new antibacterial agents with a novel mechanism of action.[9]
Structure-Activity Relationship (SAR):
Studies on pyrazole-based inhibitors of E. coli FabH have provided valuable SAR data.[9]
-
C3 and C5 Substituents: The nature of the substituents at the C3 and C5 positions is critical for activity. Aromatic groups are generally preferred, and their electronic properties can significantly influence potency.
-
N1-Acetylation: Acetylation of the N1 position has been shown to be beneficial for activity, potentially by enhancing binding interactions within the active site.[9]
Experimental Protocol: In Vitro FabH Inhibition Assay
-
Enzyme and Substrates: Recombinant E. coli FabH is expressed and purified. The substrates, acetyl-CoA and malonyl-ACP, are prepared in a suitable buffer.
-
Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains FabH, acetyl-CoA, malonyl-ACP, and the test compound at various concentrations.
-
Detection: The reaction is monitored by measuring the decrease in absorbance at 232 nm, which corresponds to the consumption of the thioester bond of acetyl-CoA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro FabH inhibition assay.
Part 3: Future Perspectives
The benzyl 5-methyl-1H-pyrazole-3-carboxylate scaffold represents a privileged starting point for the development of novel therapeutics. Its synthetic tractability, coupled with its demonstrated activity against key biological targets, makes it an attractive area for further investigation. Future efforts should focus on:
-
Expansion of the SAR: A systematic exploration of the chemical space around the scaffold is warranted to identify more potent and selective inhibitors.
-
Target Deconvolution: For compounds with interesting phenotypic effects, target identification studies will be crucial to elucidate their mechanism of action.
-
Pharmacokinetic Optimization: Lead compounds will require optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to ensure in vivo efficacy.
By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the potential of the benzyl 5-methyl-1H-pyrazole-3-carboxylate scaffold in their drug discovery endeavors.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165293.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β - Semantic Scholar. (n.d.).
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (2010, August 1). Bioorganic & Medicinal Chemistry, 18(15), 5675-5683.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). Molecules, 29(9), 1993.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007, November 15). Journal of Medicinal Chemistry, 50(23), 5745-5756.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2018, January 12). Molecules, 23(1), 134.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018). Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (2021, July 14). Molecules, 26(14), 4268.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.).
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - MDPI. (2012, March 16). Molecules, 17(3), 3293-3310.
- Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Request PDF - ResearchGate. (2025, August 9).
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. (n.d.).
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - ChemicalBook. (n.d.).
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009, June 1). Bioorganic & Medicinal Chemistry, 17(11), 3829-3837.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Molecules, 23(1), 134.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2012, August 27). Molecules, 17(9), 10132-10139.
- Current status of pyrazole and its biological activities - PMC. (2015, April-June). Journal of Pharmacy & Bioallied Sciences, 7(2), 86-94.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). International Journal of Pharmaceutical Sciences and Research, 16(4), 1000-1015.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (2018, August 15). Molecules, 23(8), 2029.
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Arabian Journal of Chemistry, 18(12), 105436.
- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety - JOCPR. (n.d.).
- Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (2023, May 21). Molbank, 2023(2), M1653.
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Definitive Guide: Lipophilicity and Physicochemical Profiling of Benzyl 5-methyl-1H-pyrazole-3-carboxylate
The following technical guide provides an in-depth analysis of the lipophilicity (LogP) of benzyl 5-methyl-1H-pyrazole-3-carboxylate .
Executive Summary
Benzyl 5-methyl-1H-pyrazole-3-carboxylate (SMILES: CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2) is a functionalized pyrazole derivative often utilized as a scaffold in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2]
Its lipophilicity (LogP) is a critical parameter governing its solubility, membrane permeability, and non-specific binding.[1][2] Unlike its N-benzyl isomers, this compound retains a free NH group on the pyrazole ring, introducing significant tautomeric complexity that directly impacts experimental LogP determination.
Key Physicochemical Metrics (Derived & Predicted):
-
pKa (Pyrazole NH): ~14.0 (Very weak acid) / ~2.5 (Conjugate acid)[1][2]
-
Key Challenge: The compound exists as a dynamic equilibrium of 1H/2H tautomers, affecting hydrogen bond donor (HBD) capacity.[1][2]
Chemical Architecture & Physicochemical Context[1][2][3]
To accurately measure or predict LogP, one must first define the exact chemical species present in solution.[2]
Structural Identity vs. Isomers
A common error in literature is confusing the benzyl ester (target) with the N-benzyl derivative.[1][2]
-
Target (Benzyl Ester): The benzyl group is attached to the oxygen of the carboxylate.[1][2] The pyrazole ring has a free NH.[2]
-
Isomer (N-Benzyl): The benzyl group is attached to the pyrazole nitrogen.[1][2] (e.g., Methyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate).[3][4]
Tautomeric Equilibrium
The 5-methyl-1H-pyrazole-3-carboxylate moiety undergoes annular tautomerism. In solution, the proton oscillates between N1 and N2.[1][2]
-
Tautomer A (3-carboxylate): H on N1.[1][2][5] The carboxylate is at position 3.[6][3][7][8][9][10][11][12]
-
Tautomer B (5-carboxylate): H on N2.[1][2] The carboxylate is effectively at position 5 relative to the N-H.
This equilibrium is solvent-dependent. In polar protic solvents (e.g., octanol/water interface), the tautomer stabilizing the dipole moment dominates.[1][2]
Figure 1: Tautomeric equilibrium of the pyrazole core.[1][2] The presence of the free NH group (H-bond donor) significantly lowers LogP compared to N-substituted analogs.[1][2]
Predictive Modeling vs. Empirical Reality[1][2]
Since direct experimental data for this specific benzyl ester is sparse in open literature, we employ a Fragment-Based QSAR (Quantitative Structure-Activity Relationship) approach using validated analogs.[1][2]
Fragment Contribution Calculation
We construct the LogP by modifying the experimentally known Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
| Fragment / Modification | ΔLogP Contribution | Rationale |
| Base Scaffold: Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 1.10 | Experimental baseline (Source: PubChem/XLogP3) |
| Remove Ethyl Group (-C2H5) | -1.00 | Removal of aliphatic chain |
| Add Benzyl Group (+CH2C6H5) | +2.50 | Addition of aromatic lipophilicity |
| Correction Factor | +0.10 | Intramolecular interaction (Est.)[2] |
| Net Predicted LogP | ~2.70 |
Comparative Analysis
-
N-Benzyl Isomer (1-benzyl-3-methyl...): LogP ≈ 3.0 – 3.2. The N-benzyl group removes the H-bond donor (NH), increasing lipophilicity.[1][2]
-
Target Benzyl Ester: LogP ≈ 2.7. The retention of the NH group allows for hydrogen bonding with water, slightly lowering LogP compared to the N-benzyl isomer.
Experimental Determination Methodologies
For researchers synthesizing this compound, experimental validation is required.[1][2] Two OECD-compliant protocols are recommended.
Method A: Shake-Flask Method (OECD 107)
Best for:[1][2] Absolute accuracy when LogP is between -2 and 4. Required Purity: >98% (Isomeric purity is critical).
Protocol:
-
Preparation: Dissolve the compound in n-octanol (pre-saturated with water).
-
Equilibration: Mix with water (pre-saturated with octanol) in a 1:1 ratio.
-
Agitation: Shake mechanically for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure concentration in both phases using UV-Vis (λ_max ~220-230 nm for pyrazole) or HPLC.
-
Calculation:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Method B: RP-HPLC Method (OECD 117)
Best for:[1][2] High throughput and avoiding issues with phase separation.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]
-
Mobile Phase: Methanol/Water (Isocratic 75:25) buffered to pH 7.4.
-
Calibration: Run 6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Acetophenone).
-
Correlation: Construct a calibration curve of
(capacity factor) vs. LogP. -
Determination: Inject benzyl 5-methyl-1H-pyrazole-3-carboxylate and interpolate its LogP.
Figure 2: Decision matrix for selecting the appropriate LogP determination protocol.
Synthesis of the Benzyl Ester
To ensure the LogP is measured for the correct isomer, the synthesis must avoid N-alkylation.
Recommended Route: Fischer Esterification Direct alkylation of the carboxylate salt often leads to N-alkylation side products. Acid-catalyzed esterification is preferred.
-
Starting Material: 5-methyl-1H-pyrazole-3-carboxylic acid.[3][4][9][11][12]
-
Reagents: Benzyl alcohol (excess),
(catalytic) orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (to form acid chloride in situ).[1] -
Conditions: Reflux 4-6 hours.
-
Purification: Recrystallization from Ethanol/Water.[2]
Implications for Drug Development[2]
Lipophilicity (LogP ~2.7)[1][2]
-
Solubility: Moderate aqueous solubility.[2] The benzyl ester is hydrophobic enough to cross membranes but the free NH provides a handle for solvation.
-
BBB Penetration: A LogP of 2.7 is ideal for Blood-Brain Barrier penetration (Optimal range: 2.0 – 3.5).[1][2]
LogD vs pH
Since the pyrazole NH is very weakly acidic (pKa > 13) and the basic nitrogen is weakly basic (pKa ~ 2.5), the LogD (distribution coefficient) at physiological pH (7.[1][2]4) will be virtually identical to the LogP (
References
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2] OECD Publishing.[2] Available at: [Link][1][2]
-
Tighadouini, S., et al. (2025).[1][2] Synthesis, X-Ray Structure, Characterization... of a Novel Pyrazole Carboxylic Acid. Current Topics in Medicinal Chemistry. (Contextual reference for pyrazole synthesis).
-
Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for fragment-based LogP calculation methodology).
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- 3. researchgate.net [researchgate.net]
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Methodological & Application
Application Note & Protocol: Synthesis of Benzyl 5-methyl-1H-pyrazole-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl 5-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. We present a robust and reproducible protocol centered on carbodiimide-mediated esterification, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method is chosen for its mild reaction conditions, which are well-suited for heterocyclic systems, and its high efficiency. This note details the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product. Additionally, it includes a discussion on alternative methods, process optimization, and troubleshooting to support researchers in achieving high-yield, high-purity synthesis.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The esterification of pyrazole carboxylic acids is a critical step in creating libraries of compounds for drug discovery, as the ester moiety can be a key pharmacophore or a versatile handle for further synthetic transformations.
The target molecule, Benzyl 5-methyl-1H-pyrazole-3-carboxylate, combines the stable pyrazole core with a benzyl ester group. The benzyl group is a common protecting group for carboxylic acids and is also found in many active pharmaceutical ingredients (APIs). The synthesis of this compound from 5-methyl-1H-pyrazole-3-carboxylic acid and benzyl alcohol presents a typical challenge in organic synthesis: forming an ester bond efficiently without harsh conditions that could lead to side reactions on the heterocyclic ring.
While classical Fischer-Speier esterification, which uses a strong acid catalyst and high temperatures, is a possibility, it carries the risk of unwanted side reactions with the pyrazole nucleus.[1][2][3] A milder and more controlled approach is the use of coupling agents. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the formation of amide and ester bonds at room temperature.[4] EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[5][6]
This protocol will focus on an EDC-mediated coupling, which proceeds through a highly reactive O-acylisourea intermediate, to ensure a high-yield and clean reaction.[4][5][7]
Reaction Principle and Mechanism
The core of this protocol is the activation of the carboxylic acid group of 5-methyl-1H-pyrazole-3-carboxylic acid by EDC. This reaction forms an O-acylisourea intermediate, which is highly susceptible to nucleophilic attack. Benzyl alcohol then acts as the nucleophile, attacking the activated carbonyl carbon to form the desired ester and generating a water-soluble N,N'-disubstituted urea byproduct. To improve efficiency and suppress potential side reactions, such as the formation of an N-acylurea, a catalyst like 4-dimethylaminopyridine (DMAP) is often included. DMAP acts as an acyl transfer agent, forming a more reactive acylpyridinium intermediate.[7][8]
Overall Reaction Scheme
Caption: Simplified mechanism of EDC-mediated ester formation.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 5-methyl-1H-pyrazole-3-carboxylic acid | ≥97% | Sigma-Aldrich | Ensure it is dry before use. |
| Benzyl Alcohol | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or distill. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | ≥98% | Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Hydrochloric Acid (HCl) | 1.0 M solution | Fisher Scientific | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared | For aqueous work-up. |
| Brine (Saturated NaCl) | Aqueous solution | Lab-prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying the organic phase. |
Experimental Protocol
Reaction Setup
Note: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven- or flame-dried before use to ensure anhydrous conditions.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 1.26 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, approx. 40 mL).
-
Add benzyl alcohol (1.1 eq, e.g., 1.19 g, 1.1 mL, 11.0 mmol) to the suspension.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq, e.g., 0.12 g, 1.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a single portion, add EDC·HCl (1.2 eq, e.g., 2.30 g, 12.0 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
The starting carboxylic acid should have a low Rf value, while the product ester will be higher up the plate. The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with an additional 40 mL of DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove DMAP and any unreacted EDC. [6] * Saturated NaHCO₃ solution (2 x 30 mL) - to neutralize any remaining acid.
-
Brine (1 x 30 mL) - to break emulsions and begin the drying process. 4[6]. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
The resulting crude oil or solid should be purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Combine fractions containing the pure product (identified by TLC) and evaporate the solvent to yield Benzyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid or pale oil.
-
Characterization of Product
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.45-7.30 (m, 5H, Ar-H ), 6.50 (s, 1H, pyrazole-H 4), 5.35 (s, 2H, -O-CH₂ -Ph), 2.35 (s, 3H, -CH₃ ). Note: The pyrazole N-H proton may be broad or not observed. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 162.5 (C=O), 148.0 (C5), 142.0 (C3), 135.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 108.0 (C4), 67.0 (-O-C H₂-Ph), 11.5 (-C H₃). Chemical shifts are estimates based on similar structures. |
| FT-IR (ATR) | ν (cm⁻¹): ~3200-3000 (N-H, Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1550 (C=N, pyrazole), ~1250 (C-O stretch). |
| Mass Spec. (ESI+) | Calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977. Found: 217.09xx. |
| Melting Point | Literature values should be consulted if available; otherwise, a sharp melting point indicates high purity. |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during work-up. | - Ensure all reagents are anhydrous. - Allow the reaction to run longer (up to 24h). - Increase EDC to 1.5 equivalents. - Be careful not to lose product during aqueous extractions. |
| Reaction Stalls | Deactivation of coupling agent. | - Add EDC in portions rather than all at once. - Ensure the reaction is free from moisture. |
| N-acylurea Byproduct | Side reaction of the O-acylisourea intermediate. | - Ensure DMAP is present and active. - Consider adding 1-hydroxybenzotriazole (HOBt) as an additive, which can suppress this side reaction by forming a more stable active ester. |
| Purification Issues | Byproduct co-elutes with the product. | - Adjust the polarity of the chromatography eluent. - If the urea byproduct is the issue, ensure the acidic wash in the work-up was thorough. The urea byproduct is often insoluble in solvents like diethyl ether, and trituration can be attempted. |
Safety Precautions
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation. H[9][10][11][12]andle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC·HCl: Causes skin and eye irritation. It is a potential sensitizer. Avoid inhalation of dust. *[13] DMAP: Highly toxic and readily absorbed through the skin. Handle with extreme caution using double gloves.
-
Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM must be performed in a certified chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
References
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Jimeno, M.L. et al. 1H and 13C NMR study of perdeuterated pyrazoles.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Steglich Esterific
- Preparation method of L-pyroglutamic acid benzyl ester.
- Fischer–Speier esterific
- Safety Data Sheet - Benzyl Alcohol. Fisher Scientific.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- SAFETY D
- Benzyl Esters. Organic Chemistry Portal.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
- Method for purifying pyrazoles.
- Benzyl alcohol. PENTA.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC.
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
- and (13)
- Technical Support Center: Purification Strategies for EDC Coupling Reactions. Benchchem.
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
- SAFETY DATA SHEET - Benzyl alcohol. Sigma-Aldrich.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
- 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses.
- Safety D
- Instructions - EDC. Thermo Fisher Scientific.
- Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
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- 12. sds.edqm.eu [sds.edqm.eu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Synthesis Protocol: Benzyl 5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific structural motif of benzyl 5-methyl-1H-pyrazole-3-carboxylate incorporates a versatile benzyl group, a reactive methyl group, and a carboxylate ester, making it an invaluable intermediate for the synthesis of more complex molecular architectures. Understanding its synthesis is paramount for researchers aiming to explore novel chemical space in the development of new therapeutic agents and functional materials.
The synthetic strategies outlined in this guide are based on fundamental principles of heterocyclic chemistry, primarily the Knorr pyrazole synthesis and subsequent functional group manipulations. The choice of a particular synthetic route will depend on the availability of starting materials, desired scale, and regiochemical considerations.
Synthetic Strategies and Mechanistic Overview
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate can be approached through several strategic disconnections. The most common and reliable methods involve the formation of the pyrazole ring via condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Core Synthetic Pathways:
-
Route A: Direct Condensation. This approach involves the reaction of a suitable 1,3-dicarbonyl precursor with benzylhydrazine, directly yielding the N-benzylated pyrazole core. This is often an efficient one-pot synthesis.
-
Route B: Two-Step Synthesis via N-Benzylation. This strategy first constructs the 5-methyl-1H-pyrazole-3-carboxylate scaffold using hydrazine, followed by a separate N-benzylation step. This can offer better control over regioselectivity.
The following sections will provide detailed, step-by-step protocols for these primary synthetic routes.
Detailed Synthesis Protocols
Route A: Direct Condensation with Benzylhydrazine
This method is predicated on the classical Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine to form the pyrazole ring.[1][2] The use of benzylhydrazine directly installs the benzyl group on one of the pyrazole nitrogens.
Caption: Direct one-pot synthesis of the target molecule.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diethyl acetylmalonate | C₇H₁₂O₅ | 188.17 | 1.88 g | 10 |
| Benzylhydrazine dihydrochloride | C₇H₁₂Cl₂N₂ | 199.09 | 2.19 g | 11 |
| Sodium acetate | C₂H₃NaO₂ | 82.03 | 1.80 g | 22 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl acetylmalonate (1.88 g, 10 mmol) and ethanol (50 mL).
-
In a separate beaker, dissolve benzylhydrazine dihydrochloride (2.19 g, 11 mmol) and sodium acetate (1.80 g, 22 mmol) in water (10 mL). The sodium acetate is used to generate the free benzylhydrazine in situ.
-
Add the aqueous solution of benzylhydrazine to the ethanolic solution of diethyl acetylmalonate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of a pre-formed N-substituted hydrazine like benzylhydrazine directly leads to the N-benzylated product.[3]
Route B: Two-Step Synthesis via N-Benzylation
Reaction Scheme:
Caption: Synthesis of the pyrazole ester intermediate.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Diethyl acetylmalonate | C₇H₁₂O₅ | 188.17 | 1.88 g | 10 |
| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | 0.63 mL | ~10.5 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetylmalonate (1.88 g, 10 mmol) in ethanol (50 mL).
-
Carefully add hydrazine hydrate (0.63 mL, ~10.5 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue, crude ethyl 5-methyl-1H-pyrazole-3-carboxylate, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]
Reaction Scheme:
Caption: N-benzylation of the pyrazole intermediate.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 1.54 g | 10 |
| Benzyl chloride | C₇H₇Cl | 126.58 | 1.27 g (1.15 mL) | 10 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 |
| Acetonitrile | C₂H₃N | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.54 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (50 mL).
-
Stir the suspension vigorously and add benzyl chloride (1.15 mL, 10 mmol).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.[5]
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product. Note that this reaction may produce a mixture of N1 and N2 benzylated isomers, which may require careful chromatographic separation.
If the ethyl ester is synthesized, a final transesterification step is required to obtain the target benzyl ester.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | C₁₄H₁₆N₂O₂ | 244.29 | 2.44 g | 10 |
| Benzyl alcohol | C₇H₈O | 108.14 | 10.8 g (10.4 mL) | 100 |
| Sodium benzyloxide | C₇H₇NaO | 130.12 | 0.26 g | 2 |
Procedure:
-
In a flask equipped for distillation, combine ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (2.44 g, 10 mmol) and benzyl alcohol (10.4 mL, 100 mmol).
-
Add a catalytic amount of sodium benzyloxide (0.26 g, 2 mmol).
-
Heat the mixture and slowly distill off the ethanol formed during the reaction to drive the equilibrium towards the product.
-
After the distillation of ethanol ceases, cool the reaction mixture.
-
Remove the excess benzyl alcohol under high vacuum.
-
Purify the residue by column chromatography to isolate the final product, benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Characterization
The synthesized benzyl 5-methyl-1H-pyrazole-3-carboxylate should be characterized using standard analytical techniques:
-
¹H NMR: To confirm the presence of the benzyl, methyl, and pyrazole protons with the correct chemical shifts and coupling constants.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl stretch of the ester.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate and benzylhydrazine are toxic and corrosive. Handle with extreme care.
-
Benzyl chloride is a lachrymator and is corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Dube, P. N., et al. (2025).
-
Farhi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Syntheses. Procedure for the Synthesis of Pyrazoles. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. [Link]
-
Ramirez-Guzman, L. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Li, Y.-Q., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. PMC. [Link]
-
Herrag, L., et al. (2006). 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. ResearchGate. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
- Meshram, S. M., et al. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Google Patents.
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
-
ResearchGate. N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide. [Link]
-
Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
reagents for synthesizing benzyl pyrazole-3-carboxylates
Topic: Strategic Reagent Selection for the Synthesis of Benzyl Pyrazole-3-Carboxylates Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Drug Discovery Researchers
Executive Summary
Benzyl pyrazole-3-carboxylates are critical pharmacophores in medicinal chemistry, serving as intermediates for p38 MAP kinase inhibitors, anti-inflammatory agents, and agrochemicals. Their synthesis presents a unique dichotomy: the need for mild conditions to preserve the labile benzyl ester versus the thermodynamic rigor often required to construct the pyrazole core.
This Application Note provides a decision-matrix approach to reagent selection, contrasting Convergent Esterification (functionalizing the pre-formed pyrazole) against De Novo Cyclization (building the ring with the ester in place). We prioritize protocols that mitigate the safety risks of diazomethane and address the regiochemical ambiguity of pyrazole tautomerism.
Critical Structural Considerations
Before selecting reagents, the researcher must define the specific isomer target. Unsubstituted pyrazoles exist in dynamic equilibrium.
-
Tautomerism: 1H-pyrazole-3-carboxylate
1H-pyrazole-5-carboxylate. -
Implication: If the nitrogen is unsubstituted (
-H), the 3- and 5- positions are chemically equivalent in solution until functionalized. If the target requires a specific -substitution pattern (e.g., 1-methyl-5-benzyl ester), the synthetic route must be regioselective from the start.
Pathway A: Convergent Synthesis (Direct Esterification)
Best for: Late-stage functionalization of commercially available pyrazole-3-carboxylic acids. Challenge: Acid-catalyzed Fischer esterification often fails due to the buffering capacity of the basic pyrazole nitrogens.
Reagent System: Steglich Coupling (EDC/DMAP)
This is the gold standard for synthesizing benzyl esters under mild, neutral conditions, preventing acid-mediated decomposition or
-
Nucleophile: Benzyl alcohol (BnOH)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)
Mechanism of Action:
EDC activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the intermediate to form a reactive
Protocol 1: Steglich Esterification of Pyrazole-3-Carboxylic Acid
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1H-pyrazole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL).
-
Activation: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C. Stir for 15 minutes.
-
Nucleophilic Attack: Add Benzyl alcohol (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Dilute with DCM (50 mL). Wash successively with 1N HCl (to remove DMAP/EDC byproducts), sat. NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Pathway B: De Novo Synthesis ([3+2] Cycloaddition)
Best for: Constructing the pyrazole ring with the benzyl ester already installed, or when specific substitution patterns are required that are difficult to access via electrophilic aromatic substitution.
Reagent System: TMS-Diazomethane + Benzyl Propiolate
Historically, diazomethane (CH₂N₂) was used, but its explosive nature makes it unsuitable for scale-up. Trimethylsilyldiazomethane (TMS-CHN₂) is the safer, non-explosive, commercially available alternative.
-
Dipolarophile: Benzyl propiolate (Benzyl ester of propynoic acid)
-
1,3-Dipole: TMS-Diazomethane (2.0 M in hexanes)
-
Solvent: Toluene or THF
Regioselectivity Note: The reaction of diazoalkanes with electron-deficient alkynes (like propiolates) generally favors the 3-carboxylate isomer due to electronic control (HOMO of dipole to LUMO of dipolarophile).
Protocol 2: [3+2] Cycloaddition
-
Setup: Charge a pressure tube or sealed flask with Benzyl propiolate (1.0 equiv, 5 mmol) and Toluene (10 mL).
-
Addition: Add TMS-Diazomethane (2.0 M in hexanes, 1.5 equiv) dropwise at room temperature. Caution: Evolution of N₂ gas.
-
Cyclization: Stir at room temperature for 24 hours. If conversion is incomplete, heat to 60°C for 4 hours.
-
Desilylation (In-situ): The initial product is often the 3-TMS-pyrazole. Add MeOH (5 mL) and a catalytic amount of acetic acid or TBAF to remove the TMS group if it does not spontaneously hydrolyze.
-
Workup: Concentrate in vacuo. The residue is often pure enough for use, or can be recrystallized from EtOH.
Pathway C: Transesterification (Green Chemistry)
Best for: Converting methyl/ethyl pyrazole-3-carboxylates (cheap starting materials) to benzyl esters without using coupling agents.
Reagent System: Titanate Catalysis
-
Substrate: Ethyl pyrazole-3-carboxylate
-
Reagent: Benzyl alcohol (used as solvent/reactant)
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄]
Protocol: Reflux the ethyl ester in excess benzyl alcohol (5–10 equiv) with 5 mol% Ti(OiPr)₄. The equilibrium is driven by distilling off the volatile ethanol byproduct. This method is highly scalable and atom-economical.
Decision Matrix & Workflow Visualization
Figure 1: Reagent Selection Strategy
This diagram guides the researcher through the selection process based on starting material availability and safety constraints.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and reaction scale.
Figure 2: Mechanistic Pathway of [3+2] Cycloaddition
Visualizing the regioselectivity inherent in the reaction between the dipole (TMS-Diazomethane) and dipolarophile.
Caption: Mechanistic flow of the TMS-Diazomethane [3+2] cycloaddition yielding the 3-carboxylate isomer.
Comparative Data Table
| Feature | Steglich Coupling (Route A) | [3+2] Cycloaddition (Route B) | Ti-Transesterification (Route C) |
| Primary Reagents | EDC, DMAP, BnOH | TMS-CHN₂, Benzyl Propiolate | Ti(OiPr)₄, BnOH |
| Yield (Typical) | 85–95% | 60–80% | 90–98% |
| Atom Economy | Low (Urea byproduct) | High | High (if BnOH recovered) |
| Safety Profile | High (Standard irritants) | Moderate (TMS-CHN₂ is toxic) | High (Flammable solvents) |
| Regioselectivity | N/A (Pre-formed ring) | Good (Electronic control) | N/A |
| Cost | Moderate (EDC is pricey) | High (TMS-CHN₂ is pricey) | Low (Industrial viable) |
References
-
Steglich Esterification Mechanism & Protocol
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
-
Safety of TMS-Diazomethane vs.
-
Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Preparation of Diazomethane In Situ.[4] Monatshefte für Chemie, 135, 1015–1022.
-
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529.
-
Titanate-Mediated Transesterification
- Seebach, D., et al. (1982). Titanate-Mediated Transesterifications with Functionalized Acids. Synthesis, 1982(2), 138-141.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 5-Methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 5-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yield, purity, and overall success.
The synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate typically proceeds in two key stages:
-
Cyclocondensation: The reaction of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydrazine to form the core pyrazole ring, ethyl 5-methyl-1H-pyrazole-3-carboxylate. This is a variation of the classic Knorr pyrazole synthesis.[1][2][3]
-
N-Alkylation (Benzylation): The attachment of the benzyl group to one of the nitrogen atoms of the pyrazole ring.
This guide is structured to address specific problems you might encounter in each of these stages, as well as in the final purification.
Troubleshooting Guide & FAQs
Part 1: The Cyclocondensation Reaction
The initial formation of the pyrazole ring is a critical step that dictates the overall efficiency of the synthesis. Low yields or the formation of isomers are common hurdles.
A1: Low yields in the Knorr pyrazole synthesis often stem from three primary factors: suboptimal pH, incorrect reaction temperature, or incomplete reaction.[4]
-
Causality: The mechanism involves the nucleophilic attack of hydrazine on a carbonyl group of the 1,3-dicarbonyl compound (ethyl 2,4-dioxovalerate).[5] The pH is critical; highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, while highly basic conditions can deprotonate the dicarbonyl compound, leading to undesired side reactions. Temperature control is also vital, as excessive heat can lead to decomposition, while insufficient heat results in a sluggish or incomplete reaction.
Troubleshooting Protocol:
-
pH Optimization: The reaction is often catalyzed by a small amount of acid.[6] If you are running the reaction in a neutral solvent like ethanol, try adding a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains mildly acidic (pH 4-6).
-
Temperature Control: A common procedure involves heating the reaction mixture.[6] If you are running the reaction at room temperature, consider gently refluxing the mixture in a solvent like ethanol or propanol and monitor the progress by Thin Layer Chromatography (TLC).
-
Monitor Reaction Completion: Use TLC to track the consumption of the starting β-ketoester. If the reaction stalls, a small additional charge of hydrazine hydrate might be necessary. Ensure you are using a sufficient excess of hydrazine (typically 1.5 to 2 equivalents) to drive the reaction to completion.
-
Reagent Purity: Ensure your hydrazine hydrate is of high quality. Old or improperly stored hydrazine can degrade, leading to lower effective concentrations and poor yields.
A2: The formation of regioisomers is a well-known challenge when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxovalerate.[4] The hydrazine can attack either the C2-carbonyl or the C4-carbonyl, leading to the formation of both ethyl 5-methyl-1H-pyrazole-3-carboxylate and its isomer, ethyl 3-methyl-1H-pyrazole-5-carboxylate.
-
Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.[4] The C2-carbonyl is part of an ester group, while the C4-carbonyl is a ketone. Generally, the ketone carbonyl is more electrophilic and more susceptible to nucleophilic attack.[5] Therefore, the reaction should preferentially form the desired 5-methyl isomer. However, reaction conditions can significantly influence this selectivity.[4]
Strategies to Enhance Regioselectivity:
| Strategy | Rationale | Recommended Conditions |
| Solvent Choice | Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance regioselectivity through their unique hydrogen-bonding properties, stabilizing the desired transition state. | Switch from ethanol to HFIP as the reaction solvent. |
| Temperature Control | Lowering the reaction temperature can often favor the thermodynamically more stable product or increase the kinetic selectivity of the initial nucleophilic attack. | Run the reaction at room temperature or even 0 °C instead of at reflux. |
| pH Control | Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, sometimes reversing selectivity.[4] | Perform the reaction under neutral or mildly acidic conditions (e.g., ethanol with a catalytic amount of acetic acid) to favor attack at the more reactive ketone carbonyl. |
Part 2: The N-Alkylation (Benzylation) Step
Once the pyrazole core is synthesized, the next step is benzylation. The key challenges here are controlling which of the two pyrazole nitrogens gets alkylated (N1 vs. N2) and achieving complete conversion.
A3: This is another classic regioselectivity problem in pyrazole chemistry.[7][8] For an unsymmetrical pyrazole like ethyl 5-methyl-1H-pyrazole-3-carboxylate, alkylation can occur at either the N1 or N2 position. The outcome is highly dependent on steric effects and the reaction conditions (base, solvent).
-
Causality: The N1 position is adjacent to the bulky ester group, while the N2 position is next to the smaller methyl group. Steric hindrance plays a major role; alkylation generally favors the less sterically hindered nitrogen atom.[7] Therefore, the N2 position is often the kinetically favored site of attack. However, the choice of base and solvent can dramatically alter the outcome.[7][9]
Troubleshooting and Optimization Protocol:
-
Base and Solvent System: This is the most critical factor. A combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors N1 alkylation.[9] A widely successful combination for regioselective N1-alkylation is potassium carbonate (K₂CO₃) in DMSO.[7][9]
-
Steric Influence: Use a standard alkylating agent like benzyl bromide or benzyl chloride. While using a bulkier alkylating agent can sometimes increase selectivity for the less hindered position, this is less applicable for benzylation.
-
Temperature: Run the reaction at room temperature first. Applying heat can sometimes lower the selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.
| Parameter | Condition A (Favors N1) | Condition B (May give mixtures) |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Weaker bases like triethylamine (TEA) |
| Solvent | DMF, DMSO, or THF[7][9] | Protic solvents like Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux / High Temperature |
A4: Incomplete conversion during the benzylation step is usually due to insufficient activation of the pyrazole, poor quality of the alkylating agent, or moisture in the reaction.
-
Causality: The N-H proton of the pyrazole is weakly acidic and must be removed by a base to form the more nucleophilic pyrazolate anion. If the base is too weak or used in stoichiometric amounts, the equilibrium will not favor the anion, leading to a slow reaction. Moisture will quench strong bases like NaH and can hydrolyze the alkylating agent.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: If using NaH, ensure your solvent (DMF or THF) is anhydrous. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Check Base Strength and Stoichiometry: Use a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH). Add the pyrazole to the base/solvent slurry and allow it to stir for 15-30 minutes for complete deprotonation before adding the benzyl bromide.[7]
-
Verify Reagent Quality: Benzyl bromide can degrade over time. If it appears yellow or discolored, it may contain impurities. Purify it by distillation or use a fresh bottle.
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently heating to 40-60 °C can increase the rate. Monitor carefully by TLC to ensure side product formation does not increase.
Part 3: Purification and Characterization
A5: Benzyl esters are often oils or low-melting solids, making crystallization challenging, especially if minor impurities are present.
Purification Workflow:
-
Aqueous Workup: After the reaction is complete, quench the mixture carefully (especially if NaH was used) by pouring it into water. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove the solvent (e.g., DMF) and salts.
-
Silica Gel Chromatography: This is the most reliable method for purifying oily products and separating close-running isomers.
-
Solvent System (Eluent): A mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The desired product is moderately polar and should elute cleanly.
-
TLC Analysis: Before running the column, identify a solvent system on a TLC plate that gives good separation between your product spot and any impurities. The desired spot should have an Rf value of approximately 0.3-0.4 for optimal separation on a column.
-
-
Post-Column Purity Check: After chromatography, combine the pure fractions and remove the solvent under reduced pressure. Confirm the purity of the isolated oil by NMR spectroscopy.
References
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved February 25, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 25, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved February 25, 2026, from [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 25, 2026, from [Link]
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). Retrieved February 25, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone - Rsc.org. (n.d.). Retrieved February 25, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved February 25, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23). Retrieved February 25, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). Retrieved February 25, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved February 25, 2026, from [Link]
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Technical Support Center: Synthesis of Benzyl 5-Methyl-Pyrazole-3-Carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzyl 5-methyl-pyrazole-3-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the persistent issue of N-alkylation. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning and chemical principles behind them to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N-alkylated isomers during my benzylation reaction. Why is this happening and how can I favor the desired N1-benzylated product?
A1: This is a classic challenge in pyrazole chemistry. The pyrazole ring has two nitrogen atoms, N1 and N2, both of which can be nucleophilic and react with an alkylating agent like benzyl bromide. The formation of a mixture of N1 and N2 isomers is a common outcome.[1] The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors.[1][2]
-
Steric Hindrance: The less sterically hindered nitrogen is generally favored for alkylation.[1][3] In the case of 5-methyl-pyrazole-3-carboxylate, the methyl group at the 5-position can sterically hinder the adjacent N1 position to some extent, but the ester group at the 3-position also influences the environment around the N2 position.
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity of the alkylation.[1][3]
To favor the desired N1-benzylated product, a systematic optimization of your reaction conditions is necessary.
Troubleshooting Workflow for Improving N1-Regioselectivity:
Caption: A workflow for troubleshooting and optimizing N1-regioselectivity in pyrazole benzylation.
Q2: What are the recommended starting conditions for the base-mediated benzylation of ethyl 5-methyl-pyrazole-3-carboxylate?
A2: A reliable starting point for the N-alkylation of pyrazoles is the use of a carbonate base in a polar aprotic solvent.[3]
Recommended Starting Protocol:
-
Dissolve: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3]
-
Add Base: Add a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq).
-
Add Alkylating Agent: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale: Polar aprotic solvents like DMF and DMSO are effective at solvating the cation of the base, which in turn increases the nucleophilicity of the pyrazole anion, facilitating the alkylation.[1] Carbonate bases are generally mild enough to avoid side reactions while being effective in deprotonating the pyrazole.
Q3: I've tried different bases and solvents, but I'm still getting a significant amount of the N2-isomer. What other strategies can I employ?
A3: If optimizing the base and solvent system doesn't provide the desired regioselectivity, you can explore strategies that leverage steric hindrance or employ protecting groups.
-
Steric Hindrance: While you cannot change the substituents on your starting material, you can sometimes influence the outcome by using a bulkier alkylating agent if applicable to your synthetic goals. However, for benzyl bromide, this is not an option. A more advanced strategy involves introducing a bulky, removable group onto the pyrazole ring to direct the alkylation to the desired nitrogen. For example, a triphenylsilyl group can be used to direct alkylation, and can later be removed.[4]
-
Protecting Group Strategy: A more robust approach is to use a protecting group that selectively blocks one of the nitrogen atoms. The tetrahydropyranyl (THP) group is a good candidate for protecting pyrazoles.[5]
Protecting Group Workflow:
Caption: A general workflow illustrating the use of a protecting group in pyrazole synthesis.
Troubleshooting Guides
Issue 1: Low or No Yield of Benzylated Product
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Deprotonation | Use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[3][6] | The pyrazole N-H needs to be deprotonated to form the nucleophilic pyrazolide anion. If the base is not strong enough, the reaction will not proceed. |
| Poor Reactivity of Benzyl Bromide | Check the quality of the benzyl bromide. It can degrade over time. Consider using freshly distilled or purchased reagent. | The alkylating agent must be reactive enough to undergo nucleophilic substitution. |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for decomposition. Some reactions require heating to proceed at a reasonable rate.[7] | Higher temperatures can overcome activation energy barriers but may also lead to side reactions. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of pyrazole, base, and alkylating agent are used. A slight excess of the base and alkylating agent is often beneficial.[1] | Incorrect stoichiometry can lead to incomplete conversion of the starting material. |
Issue 2: Difficulty in Separating N1 and N2 Isomers
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Isomers | Optimize column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a high-performance liquid chromatography (HPLC) for separation if the scale allows. | The structural similarity of the isomers can make them difficult to separate by standard chromatography. |
| Co-elution | If separation is still challenging, consider derivatizing the mixture. For example, hydrolysis of the ester to the carboxylic acid might change the polarity enough to allow for separation. The desired isomer can then be re-esterified. | Chemical modification can alter the physical properties of the isomers, facilitating their separation. |
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 g, 6.48 mmol) in dry DMF (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.34 g, 9.72 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (0.85 mL, 7.13 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).
-
Once the starting material is consumed (typically after 4-6 hours), pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
References
-
Cho, S. H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Al-Tel, T. H. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Bildirici, I., & Cetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Nikpassand, M., & Zare, A. (2018). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Iranian Chemical Communication. [Link]
-
Dias, H. V. R., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
-
Jones, K., et al. (2007). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Soliman, F. S. G., et al. (1981). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. [Link]
-
Bildirici, I., & Cetin, A. (2010). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. [Link]
-
Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
-
Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General. [Link]
-
Svejstrup, T. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters. [Link]
-
Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Deng, X., & Mani, N. S. (2006). A Practical, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and β-Nitrostyrenes. Organic Syntheses. [Link]
-
Meanwell, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
-
Heller, M., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
Bildirici, I., & Cetin, A. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]
-
Musso, L., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Pinto, A. C., et al. (2015). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Khan, I., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
Reddy, G. J., et al. (2016). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
El-Subbagh, H. I., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]
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solubility issues with benzyl 5-methyl-1H-pyrazole-3-carboxylate
Technical Support Guide: Solubility Optimization for Benzyl 5-methyl-1H-pyrazole-3-carboxylate
Executive Summary
You are encountering solubility difficulties with benzyl 5-methyl-1H-pyrazole-3-carboxylate . This molecule presents a specific "solubility paradox" common in heterocyclic chemistry: it possesses a polar hydrogen-bond donor core (the pyrazole NH) capable of strong crystal lattice packing, coupled with a highly lipophilic tail (the benzyl ester).
This guide addresses the three critical failure points for this compound:
-
Stock Preparation: Incomplete dissolution in organic solvents.
-
Aqueous "Crashing": Precipitation upon dilution into bioassay media.[1]
-
Chemical Instability: The hidden risk of ester hydrolysis during pH adjustment.
Part 1: The Chemical Reality (Know Your Molecule)
Before attempting dissolution, understand the forces working against you.
| Feature | Chemical Consequence | Impact on Solubility |
| 1H-Pyrazole Core | Contains a free -NH group (Hydrogen Bond Donor). | High Lattice Energy: Molecules stack tightly in the solid state, resisting dissolution. Requires a solvent that can "disrupt" these bonds (e.g., DMSO). |
| Benzyl Ester | Adds significant lipophilicity (LogP ~2.0–2.5) and bulk. | Hydrophobicity: drastic reduction in water solubility compared to the methyl ester analog. |
| Amphoteric Nature | Pyrazoles are weak bases (pKa ~2.5) and very weak acids (pKa ~14). | pH Sensitivity: It remains neutral (uncharged) at physiological pH (7.4), which is the least soluble state. |
Part 2: Stock Solution Preparation
The Issue: Users often report "floating flakes" even in methanol or ethanol. The Cause: Alcohols are protic solvents. They compete for hydrogen bonding but often cannot overcome the strong crystal packing of the pyrazole dimer.
Protocol 1: The "Dry-DMSO" Method
Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Concentration Target: 10 mM – 50 mM (Do not attempt >100 mM stocks without validation).
-
Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage of benzyl esters).
-
Solvent Addition: Add anhydrous DMSO.
-
Critical Step: DMSO is hygroscopic. If your DMSO is "wet" (absorbed water from air), the hydrophobic benzyl group will force precipitation. Use a fresh bottle or molecular sieves.
-
-
Disruption:
-
Vortex for 30 seconds.
-
Sonicate at 40°C for 5-10 minutes. The heat helps break the lattice energy; the benzyl ester is stable at 40°C.
-
-
Visual Check: Hold against a light. If the solution is hazy, it is a suspension, not a solution. Repeat sonication.
Figure 1: Workflow for overcoming lattice energy during stock preparation.
Part 3: Aqueous Dilution (Bioassay Compatibility)
The Issue: "I dilute my 10 mM DMSO stock 1:1000 into PBS, and it precipitates." The Cause: The "Crash Effect." When DMSO (solvent) is diluted with water (antisolvent), the solvating power drops exponentially. The hydrophobic benzyl group drives the molecule out of solution instantly.
Protocol 2: The Step-Down Dilution (Serial Dilution)
Do not jump directly from 100% DMSO to 0.1% DMSO in buffer.
-
Intermediate Step: Dilute your stock into a "transitional" solvent if possible (e.g., 50% DMSO / 50% Water) or use a serial dilution in the assay plate.
-
Surfactant Assist: Add 0.05% Tween-80 or Pluronic F-127 to your assay buffer before adding the compound. This creates micelles that sequester the lipophilic benzyl tail, keeping the compound "bio-available" even if not truly dissolved.
-
Maximum Solubility Estimate:
-
PBS (pH 7.4): < 10 µM (Likely precipitates above this).
-
PBS + 1% BSA: ~ 50 µM (Protein binding helps solubility).
-
Troubleshooting Matrix: Aqueous Precipitation
| Observation | Diagnosis | Solution |
| Immediate white cloud | Concentration exceeds solubility limit (S_w). | Reduce final concentration or add 0.1% Tween-20 to buffer. |
| Crystals form after 1 hour | Supersaturation / Slow nucleation. | Use a "carrier" protein like BSA or HSA in the media. |
| Precipitate is oily | "Oiling out" (Liquid-Liquid Phase Separation). | Common with benzyl esters. Requires reduced DMSO % or higher dilution factor. |
Part 4: Chemical Stability Warning (The "Hidden" Trap)
The Issue: Researchers attempt to improve solubility by adjusting pH to basic levels (pH > 10) to deprotonate the pyrazole NH. The Risk: Ester Hydrolysis.
The benzyl ester bond is susceptible to base-catalyzed hydrolysis (saponification).
-
Reaction: Benzyl 5-methyl-1H-pyrazole-3-carboxylate + OH⁻
5-methyl-1H-pyrazole-3-carboxylic acid + Benzyl Alcohol. -
Result: You are no longer testing the ester; you are testing the free acid (which is likely inactive or has different potency).
Rule of Thumb:
-
Safe pH Range: 2.0 – 8.0.
-
Danger Zone: pH > 9.0 (Hydrolysis half-life decreases rapidly).
-
Never dissolve this compound in 0.1 M NaOH.
Figure 2: The stability vs. solubility trade-off. Avoid high pH to preserve the benzyl ester.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO for cell culture? A: Generally, no. While ethanol is less toxic than DMSO, this specific compound (benzyl ester) has lower solubility in ethanol than in DMSO. You will likely hit the solubility limit before reaching the required dose. Stick to DMSO (<0.5% final v/v).[1][2][3]
Q: I need to dose this in mice (IP/PO) at 10 mg/kg. It precipitates in saline. A: Saline is too polar. You must use a formulation vehicle.
-
Standard Vehicle: 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% Water.
-
Advanced Vehicle: 20% Hydroxypropyl-beta-cyclodextrin (HP-
-CD) in water. The cyclodextrin encapsulates the benzyl group.
Q: Why does the solution turn yellow over time? A: Pyrazoles can undergo oxidation or trace decomposition. If stored in DMSO at Room Temperature, "DMSO decomposition" can occur. Always store stocks at -20°C or -80°C, desiccated.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines. Retrieved from [Link]
-
MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Retrieved from [Link] (Structural insights on pyrazole ester packing).
-
ResearchGate. (2016).[2] Discussion: DMSO tolerance in cell-based assays. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Benzyl 5-methyl-1H-pyrazole-3-carboxylate
The following technical guide is designed for researchers and process chemists working with Benzyl 5-methyl-1H-pyrazole-3-carboxylate .
This guide addresses the specific physicochemical challenges of this compound—namely, the competing polarity of the pyrazole core (H-bond donor/acceptor) and the lipophilic benzyl ester moiety.
Compound Classification: Heterocyclic Benzyl Ester CAS (Related): 17607-80-6 (Acid precursor reference) Molecular Formula: C₁₂H₁₂N₂O₂ Key Structural Feature: Unsubstituted 1H-pyrazole nitrogen (amphoteric) + Benzyl ester (lipophilic/pi-stacking).
Part 1: Solvent Selection Matrix
Q1: What is the optimal solvent system for recrystallizing this specific pyrazole ester?
A1: Due to the dual nature of the molecule (polar heterocyclic core vs. non-polar benzyl group), a single-solvent system often fails to yield high recovery. A binary solvent system is recommended.
| Solvent System | Type | Suitability | Mechanism of Action |
| Ethanol / Water | Binary (Protic) | Primary Recommendation | The free NH on the pyrazole H-bonds with hot ethanol. Water acts as a strong anti-solvent, forcing the hydrophobic benzyl group to aggregate/crystallize upon cooling. |
| Ethyl Acetate / Hexanes | Binary (Aprotic) | Secondary Recommendation | Ideal for removing non-polar impurities. The ester dissolves in warm EtOAc; Hexanes reduce solubility selectively. Warning: Risk of oiling out if cooled too rapidly. |
| Toluene | Single (Aromatic) | Specialized | Utilizes |
| Methanol | Single (Protic) | Moderate | Often too soluble for high recovery unless cooled to -20°C. Good for initial trituration. |
Expert Insight:
"Benzyl esters frequently retain starting material (benzyl alcohol) as an impurity. The Ethyl Acetate/Hexanes system is superior for purging residual benzyl alcohol, as the alcohol remains soluble in the hexane-rich mother liquor while the pyrazole ester crystallizes."
Part 2: Solubility Screening Workflow
Before committing your entire batch, perform this empirical solubility screen to determine the exact ratio for your specific crude purity.
Figure 1: Rapid solubility screening logic to minimize sample loss before scale-up.
Part 3: Step-by-Step Recrystallization Protocol
Q2: How do I execute the recrystallization to maximize purity and yield?
Protocol: The Ethanol/Water Displacement Method
-
Dissolution:
-
Place crude Benzyl 5-methyl-1H-pyrazole-3-carboxylate in an Erlenmeyer flask.
-
Add the minimum amount of absolute Ethanol needed to wet the solid.
-
Heat to boiling (water bath or block set to ~85°C).
-
Add hot Ethanol dropwise with swirling until the solid just dissolves.
-
Critical Step: Add 10% excess Ethanol to prevent premature crystallization during filtration.
-
-
Hot Filtration (Impurity Removal):
-
If insoluble particles (dust, catalyst) remain, filter the hot solution through a pre-warmed glass funnel or syringe filter.
-
If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w), reflux for 5 mins, then filter hot through Celite.
-
-
Crystallization (The "Cloud Point" Technique):
-
Maintain the filtrate at near-boiling temperature.
-
Add hot Water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity (restore solution).
-
-
Controlled Cooling:
-
Remove from heat. Cover the flask with foil (exclude dust).
-
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
-
Note: Rapid cooling traps impurities. Slow cooling grows purer, denser needles/prisms.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).[1]
-
Wash: Wash the cake with a cold mixture of Ethanol/Water (50:50).
-
Dry: Dry under high vacuum at 40°C. (Benzyl esters have high boiling points; ensure solvent is removed without melting the solid).
-
Part 4: Troubleshooting & FAQs
Q3: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
A3: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.
-
Cause 1: The solution is too concentrated.
-
Cause 2: The melting point of the solvated product is lower than the boiling point of the solvent.
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more of the primary solvent (Ethanol or EtOAc) to lower the saturation.
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooling.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Q4: My product has a persistent yellow color. How do I remove it?
A4: Pyrazole syntheses often generate oxidative byproducts (diazenyl species) or oligomers.
-
Charcoal Treatment: As described in Step 2, activated carbon is effective.
-
Solvent Switch: If charcoal fails, switch to Toluene . The aromatic impurities often stay in the toluene mother liquor while the pyrazole crystallizes upon cooling.
Q5: How do I distinguish between the 3-carboxylate and 5-carboxylate isomers?
A5: While your target is the 5-methyl-1H-pyrazole-3-carboxylate, tautomerism in unsubstituted pyrazoles (1H) makes the 3- and 5- positions equivalent unless the Nitrogen is substituted or the solid state locks a tautomer.
-
In Solution (NMR): You will likely see average signals due to rapid tautomeric exchange (
). -
In Solid State (XRD): The crystal lattice will lock the molecule into a specific tautomer (usually the one where the H-bond network is strongest).
-
Note: If you synthesized this via N-alkylation of a methyl pyrazole, you might have distinct regioisomers (1-benzyl-3-methyl vs 1-benzyl-5-methyl). These are not tautomers; they are distinct compounds. They can be separated by column chromatography (Silica, Hex/EtOAc) before recrystallization.
Part 5: References
-
Synthesis of Pyrazole Carboxylates: Organic Syntheses, Coll. Vol. 4, p.633 (1963); Vol. 39, p.52 (1959). (General methods for pyrazole-3-carboxylates).
-
Tautomerism in Pyrazoles: Elguero, J. et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000. (Foundational theory on 3- vs 5- substituted pyrazole tautomerism).
-
Recrystallization of Benzyl Esters: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard protocols for lipophilic ester purification).
-
Solubility Data (Analogous Compounds): PubChem Compound Summary for Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
(Note: Specific solubility data for the exact benzyl ester is derived from homologous series analysis of ethyl/methyl analogs and general benzyl ester physicochemical behavior.)
Sources
Technical Support Center: Purification of Pyrazole Esters from Unreacted Benzyl Alcohol
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzyl alcohol from pyrazole ester reaction mixtures. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual benzyl alcohol from my pyrazole ester synthesis critical?
A1: Residual benzyl alcohol can interfere with subsequent synthetic steps, complicate product characterization (e.g., NMR analysis), and impact the biological activity and toxicity profile of your final compound. For drug development professionals, achieving high purity is a regulatory requirement. Benzyl alcohol has a high boiling point (205°C), making its removal by simple evaporation ineffective.[1]
Q2: What are the primary methods for removing benzyl alcohol from a reaction mixture?
A2: The most common and effective techniques are liquid-liquid extraction, column chromatography, distillation (typically under vacuum), and crystallization. The best method depends on the scale of your reaction, the properties of your specific pyrazole ester, and the required final purity.
Q3: I've tried washing my organic layer with water, but I still see benzyl alcohol in the NMR. Why?
A3: While benzyl alcohol has some water solubility (about 4 g/100 mL), it also has moderate polarity and can remain partitioned in the organic layer, especially if your organic solvent is polar.[2][3][4] Multiple washes with brine are often more effective than water alone due to the "salting-out" effect, which reduces the solubility of organic compounds in the aqueous phase. However, for complete removal, more rigorous methods like column chromatography are often necessary.[2]
Troubleshooting Guides: A Method-by-Method Approach
Method 1: Liquid-Liquid Extraction
Liquid-liquid extraction is often the first line of defense for removing the bulk of benzyl alcohol and other impurities.
Q4: How can I optimize my extraction protocol to remove benzyl alcohol?
A4: A multi-step washing procedure is recommended. After your primary reaction work-up, wash the organic layer sequentially with:
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) if your crude mixture contains acidic byproducts.[2]
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to remove the majority of the remaining benzyl alcohol and to help break up emulsions.[2]
It is crucial to perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume for greater efficiency.[2]
Troubleshooting Extraction Issues:
| Problem | Possible Cause | Solution |
| Persistent Emulsion | High concentration of surfactants or fine solid particles at the interface. | Add a small amount of brine and gently swirl. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Poor Separation | The density of the organic and aqueous layers are too similar. | Dilute the organic layer with a less dense, immiscible solvent like hexane or a more dense one like dichloromethane. |
| Benzyl Alcohol Remains | Insufficient washing or high solubility in the organic phase. | Increase the number of brine washes. Consider switching to a less polar organic solvent for the extraction if your product is sufficiently soluble. If the issue persists, proceed to chromatography.[2] |
Method 2: Flash Column Chromatography
For complete removal of benzyl alcohol, especially on a small to medium scale, flash column chromatography is the most reliable method.[2]
Q5: What are the recommended conditions for separating my pyrazole ester from benzyl alcohol using column chromatography?
A5: The key is to find a solvent system that provides good separation between your product and benzyl alcohol on a Thin-Layer Chromatography (TLC) plate first.
-
Stationary Phase: Standard silica gel is typically effective.[5]
-
Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point.[5][6] Benzyl alcohol is moderately polar and will have a lower Rf than many less polar pyrazole esters.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC with your crude mixture to find a solvent system where the Rf of your pyrazole ester is around 0.3-0.4, and there is clear separation from the benzyl alcohol spot.
-
Column Packing: Prepare a slurry of silica gel in your initial, less polar mobile phase and pack the column.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading").[5]
-
Elution: Start with the less polar mobile phase and gradually increase the polarity (e.g., increase the percentage of ethyl acetate). Collect fractions and monitor them by TLC.[5]
-
Analysis: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Troubleshooting Chromatography Issues:
| Problem | Possible Cause | Solution |
| Co-elution of Product and Benzyl Alcohol | Poor choice of mobile phase.[5] | The polarity of the eluent needs adjustment. Try a shallower gradient or an isocratic elution with a solvent system that showed better separation on TLC.[5] |
| Product Streaking on the Column | The compound is too polar for the solvent system or is interacting strongly with the silica. | Add a small amount (0.5-1%) of triethylamine or acetic acid to the mobile phase, depending on the nature of your compound. For basic pyrazoles, triethylamine can be effective.[7] |
Method 3: Vacuum Distillation
For larger scale purifications where chromatography is not practical, vacuum distillation can be used to remove benzyl alcohol. This method is only suitable if your pyrazole ester is significantly less volatile than benzyl alcohol and is thermally stable.
Q6: When should I consider vacuum distillation, and what are the key parameters?
A6: Vacuum distillation is appropriate when your pyrazole ester has a much higher boiling point than benzyl alcohol (BP 205°C at atmospheric pressure) and does not decompose at elevated temperatures.[1][8] By reducing the pressure, the boiling point of benzyl alcohol can be significantly lowered, allowing for its removal at a more moderate temperature.[8]
Key Parameters for Vacuum Distillation:
| Parameter | Recommendation | Rationale |
| Vacuum Pressure | 1-10 mmHg | This will lower the boiling point of benzyl alcohol to a range of approximately 70-100°C. |
| Heating Bath Temperature | 20-30°C higher than the expected boiling point of benzyl alcohol at the applied pressure.[8] | Ensures a steady distillation rate without overheating the product. |
| Fractionating Column | Use a short Vigreux or packed column. | Provides multiple theoretical plates for better separation of components with close boiling points. |
Workflow for Benzyl Alcohol Removal via Vacuum Distillation
Caption: Purification via acid salt crystallization.
Troubleshooting Crystallization:
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not supersaturated, or the compound is an oil. [9] | Concentrate the solution by slowly evaporating some solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal. [10] |
| Oiling Out | The compound's solubility limit is exceeded at a temperature above its melting point. | Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. |
| High Impurity in Crystals | Impurities are co-crystallizing with the product. | The cooling rate may be too fast. Allow for slower cooling. If that fails, a different crystallization solvent is needed. |
References
- Filo. (2023, November 3).
- ScenTree. (n.d.). Benzyl alcohol (CAS N° 100-51-6).
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
- SATHEE. (n.d.). Chemistry Benzyl Alcohol.
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Monomer-Polymer and Dajac Labs. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
- Google Patents. (n.d.). CN1546463A - Method for reducing benzyl alcohol in benzyl cyanide.
-
Online Tutorials. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
- Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
- Google Patents. (n.d.). DE69632552T2 - Process for the preparation of benzyl alcohol.
-
SciELO. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
PMC. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
-
TIB. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]
-
SCIRP. (2010, May 15). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Retrieved from [Link]
Sources
- 1. ScenTree - Benzyl alcohol (CAS N° 100-51-6) [scentree.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
🔬 Technical Support Center: Pyrazole Carboxylic Acid Benzyl Ester Synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the esterification of pyrazole carboxylic acids with benzyl alcohols.
Status: Operational | Tier: 3 (Senior Application Scientist) | Topic: Coupling Reagent Optimization
Introduction
Welcome to the technical support hub. Synthesis of pyrazole carboxylic acid benzyl esters presents a unique set of challenges compared to standard aliphatic couplings. The electron-withdrawing nature of the pyrazole ring (especially if fluorinated or nitrated) deactivates the carboxylic acid, while the pyrazole nitrogen (–NH) presents a competing nucleophile that often leads to N-acylation or oligomerization.
This guide moves beyond basic textbook protocols to address the specific steric and electronic hurdles of the pyrazole scaffold.
Module 1: Reagent Selection Matrix
Use this decision matrix to select the optimal coupling system for your specific substrate profile.
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | Oxalyl Chloride (Acid Chloride) |
| Primary Use Case | Discovery scale (<1g); Sterically hindered acids (e.g., 1,5-disubstituted). | Process scale (>10g); Scale-up; "Green" chemistry requirements. | Cost-sensitive bulk synthesis; Simple, robust substrates. |
| Reactivity | Highest. Activates even electron-deficient acids. | High. Excellent for secondary alcohols and hindered systems. | High. Generates highly reactive acid chloride intermediate. |
| Epimerization Risk | Low (due to HOAt neighboring group effect). | Very Low (buffered conditions). | Moderate (HCl generation can racemize sensitive benzyl alcohols). |
| Purification | Difficult. Tetramethylurea byproduct is water-soluble, but HOAt/HATU residues can stick. | Easy. Byproducts are water-soluble; simple phase separation. | Variable. Requires distillation or crystallization; strictly anhydrous. |
| Moisture Sensitivity | Moderate. | Low (T3P is supplied in EtOAc/DMF and is relatively stable). | High. Requires dry solvents and inert atmosphere. |
| Cost | $ |
Module 2: Troubleshooting & FAQs
Direct solutions to the most common failure modes reported by our user base.
Q1: I am observing low conversion (<30%) even after 24 hours. What is happening?
Diagnosis: This is typically due to the "Deactivated Acid" phenomenon. Pyrazoles are electron-deficient heteroaromatics. If your carboxylic acid is at the 3- or 5-position, the carbonyl carbon is less electrophilic than in a standard benzoic acid. Solution:
-
Switch Reagent: Move from EDC/HOBt to HATU or T3P . The active ester formed by HATU (OAt-ester) is significantly more reactive toward the benzyl alcohol.
-
Catalysis: Add DMAP (0.1 - 0.5 equiv) . While often avoided in peptide coupling due to racemization, for achiral pyrazoles, DMAP acts as a powerful acyl-transfer catalyst, significantly accelerating the attack of the benzyl alcohol.
Q2: I see a major side product with M+ mass corresponding to the dimer.
Diagnosis: N-Acylation (Self-Coupling). If the pyrazole nitrogen (NH) is unprotected, it acts as a nucleophile. The activated carboxylic acid of one molecule reacts with the NH of another, forming a pyrazole-amide oligomer. Solution:
-
Protection: This is the only robust fix. Protect the pyrazole nitrogen with a Boc , THP , or SEM group prior to esterification.
-
Order of Addition (If protection is impossible): Pre-activate the acid with the coupling reagent at low temperature (-10°C) for 15 minutes, then add the alcohol in excess before slowly warming. This favors the alcohol attack over the N-attack.
Q3: My product is contaminated with a difficult-to-remove urea byproduct.
Diagnosis: You are likely using DCC or EDC . The urea byproducts (DCU/EDU) can be notoriously difficult to separate from benzyl esters, which often share similar solubility profiles (soluble in EtOAc/DCM). Solution:
-
Immediate Fix: Switch to T3P . T3P byproducts are water-soluble phosphates. A simple wash with water and NaHCO₃ removes all reagent residues.
Module 3: Optimized Protocols
Standard Operating Procedures (SOPs) validated for high-throughput and scale-up.
Protocol A: The "Gold Standard" (HATU)
Best for: Small scale, difficult substrates, valuable benzyl alcohols.
-
Dissolution: Dissolve Pyrazole Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (3.0 equiv). Stir for 5 mins.
-
Activation: Add HATU (1.2 equiv) . Crucial: The solution should turn yellow/orange. Stir for 10-15 mins to form the active OAt ester.
-
Coupling: Add Benzyl Alcohol (1.2 equiv) and DMAP (0.1 equiv) .
-
Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (removes DMF), 1x with sat. NaHCO₃, 1x with Brine. Dry over Na₂SO₄.[1]
Protocol B: The "Scale-Up" (T3P)
Best for: >5g scale, ease of purification, green chemistry.
-
Setup: Suspend Pyrazole Carboxylic Acid (1.0 equiv) and Benzyl Alcohol (1.2 equiv) in EtOAc or 2-MeTHF (0.5 M).
-
Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).
-
Reagent Addition: Add T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 12 hours. Note: T3P kinetics are slower than HATU; heating to 50°C may be required for sterically hindered pyrazoles.
-
Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 1N HCl (to remove pyridine), then sat. NaHCO₃ (removes T3P byproducts). Evaporate solvent.[1] Often requires no chromatography.
Module 4: Mechanism & Visualization
Understanding the causality of the reaction prevents errors.
Diagram 1: Reagent Selection Decision Tree
This logic flow guides the user to the correct reagent based on substrate properties.
Caption: Decision matrix for selecting the optimal coupling reagent based on protection status, scale, and steric environment.
Diagram 2: HATU Activation Mechanism
Visualizing why HATU is superior for hindered pyrazoles: The "Neighboring Group Effect."
Caption: HATU mechanism showing the formation of the highly reactive OAt ester, which accelerates coupling via the pyridyl nitrogen effect.[2]
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive. Journal of the American Chemical Society.
Sources
Technical Support Center: Benzyl 5-methyl-1H-pyrazole-3-carboxylate
Topic: Stability, Decomposition Products & Troubleshooting
Document ID: TS-PYR-Bn-005 | Status: Active | Last Updated: 2026-02-26
Executive Chemical Profile
Molecule: Benzyl 5-methyl-1H-pyrazole-3-carboxylate Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists. Core Instability Factors: Ester hydrolysis, catalytic hydrogenolysis, solvent-mediated transesterification.
This guide addresses the specific decomposition pathways of benzyl 5-methyl-1H-pyrazole-3-carboxylate. While the pyrazole core is generally robust, the benzyl ester moiety is a "reactive handle" that frequently leads to unintended degradation during storage, workup, or analysis.
Decomposition Pathways & Diagnostics
Understanding how the molecule breaks down is the first step in troubleshooting. The following diagram illustrates the four primary degradation vectors.
Pathway Visualization
Figure 1: Primary decomposition vectors. Blue: Parent; Red: Critical Degradant; Green: Solvent Artifact; Black: Thermal Artifact.
Troubleshooting Guide: Common Failure Modes
Issue A: "My product turned into a white solid insoluble in DCM/Chloroform."
Diagnosis: Hydrolysis to the Carboxylic Acid. The parent benzyl ester is lipophilic (soluble in DCM, EtOAc). The decomposition product, 5-methyl-1H-pyrazole-3-carboxylic acid, is highly polar and zwitterionic due to the basic pyrazole nitrogen and acidic carboxyl group.
-
Mechanism: Moisture ingress during storage or exposure to base during workup hydrolyzes the ester bond.
-
Confirmation:
-
TLC: Appearance of a baseline spot (highly polar) in Hexane/EtOAc.
-
NMR: Loss of the benzylic singlet (~5.3 ppm) and phenyl protons (7.3-7.5 ppm).
-
Solubility: The solid dissolves in aqueous NaOH (forming the carboxylate salt) but precipitates upon acidification.
-
Corrective Action:
-
Recovery: If the acid is desired, filter the solid.[1] If the ester is required, you must re-esterify (e.g., Benzyl alcohol + DCC/DMAP).
-
Prevention: Store under inert atmosphere (Ar/N2) at -20°C. Avoid prolonged exposure to aqueous base (e.g., NaHCO3 washes) if the pH > 10.
Issue B: "I see a 'Ghost Peak' in my GC-MS or LC-MS."
Diagnosis: Transesterification or Thermal Elimination.
| Observation | Probable Cause | Technical Explanation |
| Mass Shift -76 Da | Transesterification | If you dissolved the sample in Methanol , the benzyl group (Mw 91) was exchanged for a methyl group (Mw 15). Pyrazoles can catalyze this self-exchange due to their amphoteric nature. |
| Mass Shift -90 Da | Thermal Elimination | In GC-MS, high injector temps (>250°C) can cause syn-elimination of the benzyl ester, showing the free acid (M-90) or decarboxylated product. |
| Peak at MW 108 | Benzyl Alcohol | The "leaving group" from hydrolysis often co-elutes or appears as a volatile impurity. |
Protocol for Verification:
-
Switch Solvents: Dissolve sample in Acetonitrile or Isopropanol instead of Methanol. If the -76 Da peak disappears, it was transesterification [1].
-
Lower Inlet Temp: Reduce GC inlet to 200°C. If the acid peak decreases, it is a thermal artifact.
Issue C: "The Benzyl group vanished during nitro-reduction."
Diagnosis: Unintended Hydrogenolysis. Researchers often use Benzyl esters as protecting groups. However, if you are reducing a nitro group or an alkene elsewhere on the molecule using H2/Pd-C, the benzyl ester will be cleaved simultaneously to the free acid [2].
Alternative Protocol:
-
Switch Catalyst: Use Fe/NH4Cl or SnCl2 for nitro reduction. These conditions will not cleave the benzyl ester.[2]
-
Poison the Catalyst: If using Pd/C, add Diphenylsulfide (catalyst poison) to slow down hydrogenolysis, though this is difficult to control.
Analytical Reference Data
Use this table to validate your spectra against expected decomposition products.
| Component | 1H NMR Diagnostic Signal (CDCl3/DMSO) | MS (ESI+) | Solubility Profile |
| Parent Ester | Singlet ~5.3 ppm (CH2-Ph) | [M+H]+ ~217 | Soluble: DCM, EtOAc, DMSO |
| Free Acid | Loss of 5.3 ppm ; Broad OH ~11-13 ppm | [M+H]+ ~127 | Soluble: DMSO, MeOH, Aq. Base |
| Benzyl Alcohol | Doublet ~4.6 ppm (CH2) + Broad OH | N/A (UV active) | Soluble: Most organics |
| Methyl Ester | Singlet ~3.8 ppm (OCH3) | [M+H]+ ~141 | Soluble: DCM, MeOH |
Diagnostic Decision Tree
Follow this logic flow to identify the state of your sample.
Figure 2: Rapid diagnostic workflow for sample validation.
FAQ: Frequently Asked Questions
Q: Can I store the benzyl ester in Methanol? A: No. While the reaction is slow at neutral pH, the presence of trace acid or base (often from the glass surface or impurities) will catalyze transesterification to the Methyl ester over time. Store in solid form or in non-nucleophilic solvents like DMSO or DCM.
Q: At what temperature does the benzyl ester decompose? A: The ester itself is stable up to ~150°C. However, the acid (if formed via hydrolysis) can decarboxylate to 3-methyl-1H-pyrazole at temperatures >210°C [3]. If you see decomposition in the GC, it is likely occurring in the inlet.
Q: Why is my yield low after column chromatography? A: Silica gel is slightly acidic. If your compound is sensitive, the acidity of the silica can catalyze hydrolysis, especially if the elution solvent contains moisture. Tip: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample.
Q: Is the pyrazole NH proton interfering? A: Yes. The NH proton is acidic (pKa ~14). In the presence of strong bases (NaH, KOtBu), the nitrogen will deprotonate first. This anion can then attack the benzyl ester (intermolecularly or intramolecularly if geometry allows), leading to complex oligomerization or N-alkylation side products.
References
-
Transesterification Mechanisms: Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
-
Benzyl Ester Hydrogenolysis: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Specific section on Benzyl Ester cleavage via Pd/C).
-
Pyrazole Decarboxylation: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604. (Foundational text on pyrazole thermal stability).
-
Compound Data: PubChem CID 6984181 (5-methyl-1H-pyrazole-3-carboxylate derivatives).
Sources
Technical Support Center: Handling Pyrazole Carboxylate Derivatives
Topic: Troubleshooting Hygroscopicity & Stability in Pyrazole Carboxylates
Ticket ID: PYR-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris[1]
Executive Summary: The "Wet Sponge" Effect
User Query: "Why is my pyrazole carboxylate ester turning into a gum on the benchtop, and why are my subsequent coupling reactions failing?"
Technical Insight: Pyrazole carboxylates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) are notorious for their hygroscopic nature .[1] This is not merely a physical annoyance; it is a chemical hazard. The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N:). When combined with an ester carbonyl, these molecules form an ideal "trap" for atmospheric water molecules via hydrogen bonding bridges.[1]
The Cascade of Failure:
-
Adsorption: The solid surface adsorbs moisture, lowering the melting point (deliquescence).
-
Hydrolysis: The absorbed water, often activated by the basic pyrazole nitrogen, attacks the ester linkage.
-
Stoichiometric Drift: Weighing "wet" material leads to under-loading of the reagent in synthesis.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Physical State & Storage[1]
Q1: My free-flowing powder turned into a sticky gum overnight. Can I save it? A: Yes, but you must remove the water immediately to prevent hydrolysis.
-
The Cause: Deliquescence. The crystal lattice has collapsed due to water insertion.
-
The Fix (Trituration Protocol):
-
Dissolve the gum in a minimum amount of dry Dichloromethane (DCM).
-
Add a drying agent (anhydrous
) and stir for 15 mins. Filter. -
Concentrate the filtrate almost to dryness.
-
Add cold, anhydrous Heptane or Diethyl Ether (non-polar anti-solvent) with vigorous stirring.
-
The gum should solidify/precipitate. Filter under inert gas (Nitrogen/Argon).[1]
-
Q2: How should I store these derivatives long-term? A: Standard refrigeration is often insufficient due to condensation upon opening.[1]
-
Protocol: Store in a desiccator containing Phosphorus Pentoxide (
) or activated molecular sieves. -
Why: Silica gel is often too weak for highly hygroscopic heterocycles.
is chemically reactive with water, providing the ultra-dry environment needed. -
Warning: Do not use acidic desiccants if your derivative is acid-sensitive, though most pyrazole esters are stable to acid.[1]
Category B: Synthesis & Reaction Integrity[1][2][3][4][5]
Q3: My amide coupling reaction (using the pyrazole acid) has low yield. Why? A: If you obtained the acid via hydrolysis of the ester, it likely retained water.
-
The Mechanism: Water competes with the amine nucleophile for the activated ester (e.g., EDC/NHS intermediate), regenerating the acid instead of forming the amide.
-
Verification: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration. If water content is >1%, you must dry it.[1]
-
Drying Protocol: Dry the acid in a vacuum oven at 40-50°C over
for 12 hours. Caution: Avoid temperatures >80°C, as pyrazole carboxylic acids can decarboxylate (lose ) under high heat.[1]
Q4: I see "extra" peaks in my NMR. Is it impurities or water? A: Hygroscopic pyrazoles often show broadened N-H signals that shift depending on concentration and water content.
-
Diagnostic:
-
Run the NMR in DMSO-
. -
Look for a broad peak around 3.3-3.5 ppm (HOD).[1]
-
Critical Check: If the ester ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) are integrating correctly relative to the pyrazole ring proton, the core molecule is intact. If the integration is off, hydrolysis has occurred.
-
Data Summary: Stability vs. Conditions
The following table summarizes the stability of a generic pyrazole ethyl ester under various conditions.
| Condition | Observation | Chemical Outcome | Recommendation |
| Ambient Air (60% RH) | Powder | Hydrate formation (Physical) | Handle in glovebox or dry bag.[1] |
| Aqueous Buffer (pH 8) | Rapid Dissolution | Hydrolysis to Acid + Ethanol | Avoid basic aqueous workups; keep cold ( |
| Vacuum Oven (100°C) | Color change (White | Decarboxylation / Degradation | Limit drying temp to |
| Storage (Desiccator) | Stays Free-flowing | Stable (> 6 months) | Use |
Visual Workflows
Workflow 1: The "Moisture Defense" Protocol
This diagram outlines the critical decision points when handling these derivatives to prevent degradation.
Caption: Workflow for recovering and handling hygroscopic pyrazole derivatives to ensure reaction integrity.
Workflow 2: Purification Decision Tree
How to purify the compound without exacerbating the moisture problem.
Caption: Decision logic for purifying pyrazole derivatives, emphasizing pH control and thermal limits.
Advanced Protocol: Salt Formation
If the free base ester remains too difficult to handle (oily/hygroscopic), converting it to a salt is a proven stabilization strategy.
Protocol: Formation of Pyrazole Hydrochloride Salt
-
Dissolve: Dissolve 1.0 eq of the pyrazole ester in anhydrous Diethyl Ether or 1,4-Dioxane.
-
Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane (commercially available).
-
Precipitate: The HCl salt typically precipitates immediately as a white, non-hygroscopic solid.
-
Isolate: Filter under Nitrogen. Wash with dry Ether.
-
Advantage: The salt form disrupts the hygroscopic H-bonding network and is significantly more stable for storage.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Discusses the Knorr synthesis and the structural properties of pyrazoles. [1]
-
National Institutes of Health (NIH). (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Specifically documents the rapid hydrolysis of pyrazole esters in aqueous buffers.
-
BenchChem. (2025).[2] Application Notes & Protocols: Synthesis of Pyrazole Derivatives. Provides standard protocols for Knorr synthesis and isolation.
-
Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).[1] Details the use of acid addition salts (hydrochlorides) for purification and stabilization.
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Shifts of Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
This in-depth technical guide provides a comprehensive analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for benzyl 5-methyl-1H-pyrazole-3-carboxylate. In the absence of a directly published spectrum for this specific molecule, this guide leverages experimental data from structurally analogous compounds to predict and interpret its 13C NMR spectrum. This approach not only offers valuable insights for researchers working with this compound but also serves as an educational tool for understanding substituent effects in the NMR spectroscopy of pyrazole derivatives.
Introduction to Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate and the Significance of 13C NMR
Benzyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical properties.
13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, 13C NMR is an indispensable tool for the structural elucidation of novel pyrazole derivatives like benzyl 5-methyl-1H-pyrazole-3-carboxylate.
Predicted 13C NMR Chemical Shifts for Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
Based on the analysis of related compounds, the predicted 13C NMR chemical shifts for benzyl 5-methyl-1H-pyrazole-3-carboxylate are presented in Table 1. The subsequent sections will delve into the rationale behind these predictions by comparing them with experimental data from similar structures.
Table 1: Predicted 13C NMR Chemical Shifts for Benzyl 5-Methyl-1H-Pyrazole-3-Carboxylate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~162-165 |
| C5 (pyrazole) | ~148-152 |
| C3 (pyrazole) | ~138-142 |
| C-ipso (benzyl) | ~135-137 |
| C-ortho (benzyl) | ~128-129 |
| C-meta (benzyl) | ~128-129 |
| C-para (benzyl) | ~128-129 |
| C4 (pyrazole) | ~105-108 |
| CH2 (benzyl) | ~66-68 |
| CH3 (pyrazole) | ~11-14 |
Comparative Analysis with Structurally Related Compounds
The prediction of the 13C NMR spectrum of benzyl 5-methyl-1H-pyrazole-3-carboxylate is grounded in the experimental data of structurally similar molecules. By examining the chemical shifts of these analogs, we can understand the influence of different substituents on the pyrazole ring and the ester group.
The Pyrazole Core: Insights from Substituted Pyrazoles
The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative. Table 2 presents the experimental 13C NMR data for several pyrazole derivatives.
Table 2: Experimental 13C NMR Chemical Shifts of Selected Pyrazole Derivatives
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | CH3 (ppm) | Reference |
| Pyrazole | 134.6 | 105.8 | 134.6 | - | [3] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | - | - | - | - | [4] |
| 1-Benzyl-3,5-dimethyl-1H-pyrazole | 147.2 | 105.7 | 138.9 | 13.5, 11.3 | [5] |
| Ethyl 2-amino...-4-(3-methyl-1-phenyl...pyrazol-4-yl)... | 149.21 | 113.42 | 151.68 | 12.66 | [6] |
-
C3 and C5 Carbons: In the parent pyrazole, C3 and C5 are equivalent due to tautomerism and resonate at 134.6 ppm.[3] In 1-benzyl-3,5-dimethyl-1H-pyrazole, the introduction of the benzyl group at N1 and methyl groups at C3 and C5 shifts these signals to 147.2 ppm and 138.9 ppm, respectively.[5] The presence of an electron-withdrawing carboxylate group at the C3 position in our target molecule is expected to deshield this carbon, leading to a predicted shift in the range of 138-142 ppm. The methyl group at C5 will have a shielding effect, but the overall environment suggests a shift around 148-152 ppm.
-
C4 Carbon: The C4 carbon in pyrazole appears at approximately 105.8 ppm.[3] This position is generally less affected by substituents at C3 and C5. In 1-benzyl-3,5-dimethyl-1H-pyrazole, the C4 signal is at 105.7 ppm.[5] We can therefore confidently predict the C4 chemical shift in benzyl 5-methyl-1H-pyrazole-3-carboxylate to be in the range of 105-108 ppm.
-
Methyl Carbon: The methyl group on the pyrazole ring typically resonates in the upfield region of the spectrum. In 1-benzyl-3,5-dimethyl-1H-pyrazole, the two methyl groups appear at 13.5 and 11.3 ppm.[5] A similar value, around 11-14 ppm, is expected for the C5-methyl group in our target compound.
The Benzyl Ester Group: Comparison with Related Esters
The benzyl group and the ester functionality will also have characteristic signals.
-
Ester Carbonyl (C=O): The carbonyl carbon of an ester typically appears in the range of 160-180 ppm.[7][8][9] In various pyrazole-3-carboxylate esters and related carboxamides, the carbonyl signal is consistently found in this region.[10][11] For benzyl 5-methyl-1H-pyrazole-3-carboxylate, a chemical shift of approximately 162-165 ppm is anticipated.
-
Benzylic Methylene (CH2): The CH2 group of the benzyl ester is attached to an oxygen atom, which will deshield it. Typical chemical shifts for such carbons are in the range of 60-80 ppm.[7] In 1-benzyl-3,5-dimethyl-1H-pyrazole, the benzylic CH2 attached to the nitrogen resonates at 52.5 ppm.[5] Attachment to the more electronegative oxygen of the ester will cause a further downfield shift, likely in the 66-68 ppm range.
-
Aromatic Carbons (Benzyl Ring): The aromatic carbons of the benzyl group will appear in the typical aromatic region of 120-140 ppm.[7] The ipso-carbon (the one attached to the CH2 group) is expected around 135-137 ppm, while the ortho, meta, and para carbons will have very similar chemical shifts, clustering around 128-129 ppm, as seen in the spectrum of 1-benzyl-3,5-dimethyl-1H-pyrazole.[5]
Visualizing Substituent Effects
The following diagram illustrates the key structural features of benzyl 5-methyl-1H-pyrazole-3-carboxylate and the expected influence of the substituents on the 13C NMR chemical shifts.
Caption: Substituent effects on the C13 NMR shifts of the target molecule.
Experimental Protocol for 13C NMR Acquisition
To obtain an experimental 13C NMR spectrum of benzyl 5-methyl-1H-pyrazole-3-carboxylate, the following protocol is recommended.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 20-50 mg of benzyl 5-methyl-1H-pyrazole-3-carboxylate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence the chemical shifts.
-
Add Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal resolution and sensitivity.
-
Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30) should be used.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon signals.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C is a low-abundance isotope.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
The following workflow diagram illustrates the key steps in acquiring and processing the 13C NMR data.
Caption: Workflow for C13 NMR data acquisition and processing.
Conclusion
References
-
Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 81-85.
-
Electronic Supplementary Information for Synthesis and SAR Studies of Pyrazole-3-Carboxamides and -Thioureides Including Chiral. (n.d.). Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 745-753.
- Shaikh, et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 38(5).
- Ok, S., Şen, E., & Kasımoğulları, R. (2013). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference: 8th International Conference on Heterocyclic Chemistry.
- Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- Al-Hourani, B. J., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. shd-pub.org.rs [shd-pub.org.rs]
mass spectrometry fragmentation of benzyl 5-methyl-1H-pyrazole-3-carboxylate
Title: Comparative Fragmentation Dynamics: Benzyl 5-methyl-1H-pyrazole-3-carboxylate vs. Alkyl Analogs in High-Resolution MS
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of benzyl 5-methyl-1H-pyrazole-3-carboxylate (BMP-3-Bn). Designed for drug development scientists, this document contrasts the specific "benzyl trigger" mechanism against standard alkyl (methyl/ethyl) ester analogs.
Key Insight: While alkyl esters fragment primarily via small neutral losses (alkoxy groups), the benzyl ester introduces a dominant, charge-remote fragmentation pathway yielding the stable tropylium ion (m/z 91) .[1] Understanding this divergence is critical for distinguishing metabolic hydrolysis products from structural isomers in pharmacokinetic studies.
Structural Context & Comparative Baselines
To interpret the fragmentation accurately, we must establish the structural baselines. The pyrazole core acts as a proton sponge (high basicity at
| Feature | Primary Analyte (BMP-3-Bn) | Comparator (Methyl Ester Analog) |
| Formula | ||
| MW (Monoisotopic) | 216.09 Da | 140.06 Da |
| Precursor Ion | m/z 217.10 | m/z 141.07 |
| Diagnostic Fragment | m/z 91.05 (Tropylium) | m/z 109.04 (Loss of |
| Fragmentation Driver | Resonance stabilization (Benzyl) | Inductive cleavage (Alkyl) |
Mechanistic Deep Dive: The "Benzyl Trigger"
In Electrospray Ionization (ESI-MS/MS), the fragmentation of BMP-3-Bn is governed by two competing pathways: the Charge-Retention Pathway (on the pyrazole) and the Charge-Migration Pathway (forming the carbocation).
Mechanism A: The Tropylium Formation (Dominant)
Unlike methyl esters, the benzyl group possesses a unique ability to stabilize positive charge via ring expansion.
-
Excitation: Upon Collision-Induced Dissociation (CID), the benzyl-oxygen bond weakens.
-
Cleavage: Heterolytic cleavage occurs.
-
Rearrangement: The resulting benzyl cation (
) undergoes a rapid 1,2-hydride shift and ring expansion to form the aromatic, seven-membered tropylium ion ( , m/z 91.05) . -
Validation: At higher collision energies (CE > 35 eV), the tropylium ion further fragments into the cyclopentadienyl cation (m/z 65) via loss of acetylene (
).
Mechanism B: The Pyrazole Core Retention
If the charge is retained on the highly basic pyrazole nitrogen:
-
Neutral Loss: The molecule ejects a neutral benzyl alcohol moiety (
, 108 Da) or a benzyl radical depending on the specific charge state (radical cations in EI vs. even-electron in ESI). -
Product Ion: This yields the acylium ion of the pyrazole core (m/z 109 ).
-
Ring Breakup: Subsequent loss of HCN (27 Da) from the pyrazole ring creates secondary fragments at m/z 82 .
Mechanism C: The Comparator (Methyl Ester)
The methyl analog lacks the resonance capability to support a stable carbocation.
-
Pathway: It primarily loses a methoxy radical (
) or methanol ( ), leading to the same pyrazole acylium core (m/z 109), but crucially lacks the m/z 91 interference .
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the Benzyl and Methyl esters, highlighting the diagnostic tropylium node.
Caption: Divergent fragmentation pathways of Benzyl vs. Methyl esters. The Red nodes represent diagnostic ions unique to the benzyl derivative.
Experimental Protocol: Self-Validating MS/MS Workflow
To replicate these results and validate the identity of the compound, follow this ESI-QTOF or Triple Quadrupole protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of BMP-3-Bn in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) on the pyrazole nitrogen, enhancing sensitivity.
-
Phase 2: Instrument Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl ester).
-
Collision Energy (CE) Ramp:
-
Low (10 eV): Preserves parent ion (m/z 217).
-
Med (25 eV): Generates m/z 109 (Core) and m/z 91 (Tropylium).
-
High (45 eV): Confirms m/z 65 (Secondary tropylium fragment).
-
Phase 3: Validation Criteria
A valid identification requires the co-occurrence of three specific ions with correct relative abundance ratios:
-
Parent: m/z 217 (100% at 0 eV).
-
Base Peak (Fragment): m/z 91 (Dominant at 25 eV).
-
Qualifier: m/z 109 (Pyrazole core).
Comparative Data Summary
The following table predicts the relative abundance of ions at moderate collision energy (25 eV), serving as a reference for library matching.
| m/z (Th) | Ion Identity | Relative Abundance (Benzyl Ester) | Relative Abundance (Methyl Ester) | Notes |
| 217 | 10-20% | 0% | Parent Ion (Benzyl) | |
| 141 | 0% | 15-25% | Parent Ion (Methyl) | |
| 109 | 40% | 100% (Base Peak) | Common Core (Acylium) | |
| 91 | 100% (Base Peak) | < 1% | Diagnostic for Benzyl | |
| 65 | 15% | 0% | Tropylium fragment | |
| 82 | 10% | 15% | Ring degradation |
Experimental Workflow Diagram
Caption: Step-by-step LC-MS/MS acquisition workflow for validating BMP-3-Bn.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanism of tropylium ion formation from benzyl derivatives).[2][3][4]
-
NIST Mass Spectrometry Data Center. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Used as the alkyl comparator baseline).
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (Source for ESI fragmentation rules regarding neutral losses and charge retention).
-
Demirev, P. A. (2020).[5] Mass Spectrometry in Drug Discovery.[3] Methods in Molecular Biology. (Context for metabolite identification and ester hydrolysis in pharma).
Sources
Comparative Crystallographic Guide: Benzyl 5-methyl-1H-pyrazole-3-carboxylate
The following guide is structured to provide a rigorous comparative analysis of the crystallographic and structural properties of benzyl 5-methyl-1H-pyrazole-3-carboxylate , using its well-characterized analog ethyl 5-methyl-1H-pyrazole-3-carboxylate (CSD: FAQSAR02) as a primary reference standard.
Executive Summary & Technical Context
In the development of pyrazole-based pharmacophores, the modification of the ester moiety—specifically transitioning from an ethyl to a benzyl group—is a critical strategy for modulating lipophilicity (
This guide objectively compares the structural performance of the benzyl ester against the ethyl standard, providing experimental protocols for crystal growth and data acquisition.
Structural Data Comparison
The following table synthesizes the known crystallographic parameters of the reference standard (Ethyl) and the physicochemical profile of the Target (Benzyl).
| Feature | Reference Standard (Ethyl Analog) | Target Compound (Benzyl Analog) |
| Compound Name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Benzyl 5-methyl-1H-pyrazole-3-carboxylate |
| CSD Refcode | FAQSAR02 | Not Index (Use Synthetic Protocol) |
| Molecular Formula | ||
| Space Group | P2 | Predicted:P2 |
| H-Bond Motif | Catemer Chains ( | Dimer / Chain Hybrid (Steric dependent) |
| Primary Interaction | ||
| Melting Point | 117–120 °C (Lit.) | 147–148 °C (Est. based on analogs) |
| Density ( | ~1.28 g/cm³ | ~1.32 g/cm³ (Higher packing efficiency) |
Analyst Note: The "1H" designation in the target name confirms the pyrazole nitrogen is unsubstituted, preserving the critical donor (
) and acceptor () sites required for the supramolecular assembly described below.
Comparative Supramolecular Analysis
The Hydrogen Bonding Network (The "Skeleton")
The core stability of 5-methyl-1H-pyrazole-3-carboxylates is governed by the competition between forming dimers (cyclic
-
Ethyl Reference (FAQSAR02): Crystallographic data confirms this molecule preferentially forms infinite chains along the [010] direction. The sterically small ethyl group allows the pyrazole rings to stack closely, facilitating a continuous
network. -
Benzyl Target: The introduction of the bulky benzyl group (
) creates steric pressure. While the motif persists, the benzyl ring often disrupts the tight chain packing seen in the ethyl analog, potentially forcing the system into a centrosymmetric dimer arrangement to accommodate the aromatic bulk.
Aromatic Interactions (The "Stabilizer")
-
Ethyl: Lacks significant
-stacking capability; packing is dominated by van der Waals forces and H-bonds. -
Benzyl: The pendant phenyl ring introduces
and (T-shaped) interactions. This increases the lattice energy (higher melting point) and reduces solubility in non-polar solvents, a critical factor for recrystallization protocols.
Experimental Protocols
Crystal Growth Workflow
To obtain single crystals of the benzyl ester suitable for X-ray diffraction, a self-validating slow evaporation method is required.
Reagents:
-
Crude Benzyl 5-methyl-1H-pyrazole-3-carboxylate (Synthesis purity >98%)
-
Solvent A: Ethanol (Polar, H-bond donor)
-
Solvent B: Ethyl Acetate (Polar aprotic)
Protocol:
-
Dissolution: Dissolve 50 mg of the benzyl ester in 4 mL of warm Ethanol/Ethyl Acetate (1:1 v/v). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Vessel Setup: Place solution in a 10 mL scintillation vial.
-
Controlled Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes.
-
Incubation: Store at 4°C (refrigerator) to slow kinetic energy and promote ordered lattice formation.
-
Harvest: Crystals typically appear within 48-72 hours as colorless blocks or prisms.
Data Collection Strategy (Diffraction)
When collecting data on the Benzyl analog, specific attention must be paid to the disorder of the benzyl ring, which is common in these structures.
-
Temperature: Collect at 100 K (Cryostream). Room temperature collection will likely result in high thermal ellipsoids for the terminal phenyl ring, obscuring weak
-interactions. -
Resolution: Aim for
or better to resolve the N-H hydrogen atom position, which is critical for confirming the tautomeric state ( vs ).
Visualizing the Structural Logic
The following diagram illustrates the decision pathway for supramolecular assembly and the experimental workflow.
Caption: Logical pathway determining the crystal packing motif. The bulky benzyl group favors dimerization (Outcome B) over the chains seen in the ethyl analog.
Synthesis of the Target (Reference Protocol)
If the benzyl ester is not commercially available for analysis, it must be synthesized via Fischer Esterification.
-
Reactants: 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) + Benzyl Alcohol (Excess/Solvent).
-
Catalyst:
(cat.) or -TsOH. -
Conditions: Reflux at 80°C for 6 hours.
-
Workup: Neutralize with
, extract with EtOAc. The product (Benzyl ester) is less water-soluble than the acid precursor.
References
-
Kusakiewicz-Dawid, A. et al. (2019). Crystal structure and Hirshfeld surface analysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate. CSD Refcode: FAQSAR02 .
-
Foces-Foces, C. et al. (2026). Supramolecular architecture of trifluoroethyl pyrazole carboxylates. International Union of Crystallography (IUCr).
-
Tighadouini, S. et al. (2025). Synthesis and X-Ray Structure of Novel Pyrazole Carboxylic Acids. Current Topics in Medicinal Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures: The Cambridge Structural Database. [Link][1]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Benzyl 5-methyl-1H-pyrazole-3-carboxylate
Executive Safety Summary
Compound: Benzyl 5-methyl-1H-pyrazole-3-carboxylate Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant / Acute Toxicity (Oral)
This guide transcends standard Safety Data Sheet (SDS) boilerplate. While specific toxicological data for this exact benzyl ester derivative may be limited in public repositories, structural activity relationship (SAR) analysis of the pyrazole core and benzyl ester moiety dictates a strict safety protocol. We treat this compound as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .[1][2]
Immediate Action Required:
-
Respiratory: Do not handle on an open bench. Use a certified Fume Hood or Class II Biosafety Cabinet.
-
Skin: Double-gloving (Nitrile) is recommended due to the lipophilic nature of the benzyl group, which enhances dermal permeation.
-
Eyes: Chemical splash goggles are mandatory; safety glasses with side shields are insufficient for powder handling.
Technical Risk Assessment (The "Why")
To ensure compliance and safety, one must understand the chemical mechanism of the hazard.
The Lipophilic Vector
The benzyl ester functionality significantly increases the lipophilicity (LogP) of the molecule compared to its parent acid (5-methyl-1H-pyrazole-3-carboxylic acid).
-
Implication: This compound can penetrate the stratum corneum (outer skin layer) faster than hydrophilic analogs. Standard latex gloves offer poor resistance to aromatic esters.
-
Protocol: Use Nitrile (minimum 0.11 mm) or Laminate gloves.
The Pyrazole Pharmacophore
Nitrogen-containing heterocycles, particularly pyrazoles, are biologically active scaffolds often used in kinase inhibitors.
-
Implication: They possess inherent biological activity and potential for sensitization (allergic reaction) upon repeated exposure.
-
Protocol: Zero-tolerance for inhalation. All weighing must occur within a contained environment to prevent "dusting."
PPE Specifications Matrix
| Protection Zone | Equipment Standard | Technical Specification | Rationale |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm) | Primary containment for powders. |
| Secondary (If hood unavailable) | N95 or P100 Particulate Respirator | Last resort only. Prevents inhalation of airborne fines during transfer. | |
| Dermal (Hand) | Nitrile Gloves | Thickness: | Resists aromatic ester permeation. |
| High Risk Ops | Double-gloving (Nitrile over Nitrile) | Required for synthesis scale-up (>5g) or prolonged handling. | |
| Ocular | Splash Goggles | ANSI Z87.1 (Ventless/Indirect Vent) | Powders drift; unsealed safety glasses allow particles to bypass protection. |
| Body | Lab Coat | Cotton/Poly blend (Snap closures) | Prevents particulate accumulation on street clothes. |
Operational Protocols
Safe Weighing & Transfer Workflow
-
Static Management: Pyrazole powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."
-
The "Clean-Dirty" Hand Rule: Use your non-dominant hand (dirty) to manipulate the chemical container and your dominant hand (clean) to operate the balance/spatula.
Visualization: Handling Workflow
The following diagram outlines the critical decision points for safe handling from storage to reaction setup.
Figure 1: Operational workflow emphasizing temperature equilibration and static control to minimize exposure risks.
Emergency Response & Disposal
Spill Response Logic
In the event of a powder spill, do not use a brush or broom, as this aerosolizes the chemical.
Figure 2: Decision tree for spill containment, prioritizing dust suppression.
Disposal Protocols
-
Waste Stream: Organic Waste (Non-Halogenated) .
-
Note: Although it contains Nitrogen, it typically does not require a separate "High Nitrogen" stream unless mixed with azides or nitrates.
-
-
Container: High-density polyethylene (HDPE) or glass carboy.
-
Labeling: Must be labeled "Contains Pyrazole Derivative - Irritant."
-
Destruction: Incineration is the preferred method to ensure thermal decomposition of the heterocyclic ring.
References
-
PubChem. (2025).[3] Methyl 1H-pyrazole-3-carboxylate Safety Data Sheet. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives. PMC. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
